molecular formula C13H17NO2 B1516626 methyl (S)-3-(piperidin-2-yl)benzoate

methyl (S)-3-(piperidin-2-yl)benzoate

Numéro de catalogue: B1516626
Poids moléculaire: 219.28 g/mol
Clé InChI: SGQRPGAFXLWANY-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (S)-3-(piperidin-2-yl)benzoate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (S)-3-(piperidin-2-yl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (S)-3-(piperidin-2-yl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C13H17NO2

Poids moléculaire

219.28 g/mol

Nom IUPAC

methyl 3-[(2S)-piperidin-2-yl]benzoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)11-6-4-5-10(9-11)12-7-2-3-8-14-12/h4-6,9,12,14H,2-3,7-8H2,1H3/t12-/m0/s1

Clé InChI

SGQRPGAFXLWANY-LBPRGKRZSA-N

SMILES isomérique

COC(=O)C1=CC=CC(=C1)[C@@H]2CCCCN2

SMILES canonique

COC(=O)C1=CC=CC(=C1)C2CCCCN2

Origine du produit

United States
Foundational & Exploratory

Methyl (S)-3-(piperidin-2-yl)benzoate: Structural Profiling, Physicochemical Properties, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-3-(piperidin-2-yl)benzoate (often handled as its hydrochloride salt, CAS: 1391484-04-0 [1]) is a highly privileged chiral building block utilized extensively in modern medicinal chemistry. Featuring a secondary amine embedded within a piperidine ring and a meta-substituted methyl benzoate moiety, this scaffold serves as a critical pharmacophore in the design of targeted therapeutics, including Complement Factor B inhibitors[4].

This technical guide provides an in-depth analysis of its structural causality, physicochemical properties, and the self-validating synthetic and analytical protocols required to isolate and characterize the pure (S)-enantiomer.

Chemical Identity and Structural Causality

The 3D conformation of methyl (S)-3-(piperidin-2-yl)benzoate is dictated by the thermodynamics of its saturated heterocyclic ring. The (S)-configuration at the C2 position of the piperidine ring forces a specific vector projection of the benzoate moiety. In solution, the piperidine ring adopts a chair conformation wherein the bulky 3-(methoxycarbonyl)phenyl group occupies an equatorial position to minimize 1,3-diaxial steric clashes.

This specific spatial orientation is not merely a structural artifact; it is a deliberate design choice in drug development. The equatorial projection allows the ester (or its hydrolyzed carboxylic acid derivative) to vector precisely toward target binding pockets—such as the oxyanion hole in serine proteases—while the piperidine nitrogen remains available for critical salt-bridge formations [4].

Physicochemical Profiling

The physicochemical properties of the free base dictate its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Mechanistic Relevance
Molecular Formula C₁₃H₁₇NO₂Empirical formula of the free base[2].
Molecular Weight 219.28 g/mol Highly optimal for small-molecule oral bioavailability, leaving ample molecular weight "budget" for further derivatization.
Monoisotopic Mass 219.1259 DaCritical parameter for High-Resolution Mass Spectrometry (HRMS) identification and isotopic pattern validation [3].
LogP (Predicted) ~2.0 - 2.5Balances aqueous solubility with lipophilic membrane permeability, ensuring the scaffold does not aggregate in polar solvents.
pKa (Piperidine NH) ~9.5 - 10.0The secondary amine is >99% protonated at physiological pH (7.4). This cationic center is essential for binding acidic residues (Asp/Glu) in target proteins.
Topological Polar Surface Area 38.3 ŲDerived from the ester (26.3 Ų) and secondary amine (12.0 Ų). Well below the 90 Ų threshold, indicating excellent theoretical membrane permeation [3].
H-Bond Donors / Acceptors 1 / 3The single NH donor and three oxygen/nitrogen acceptors facilitate highly directional target interactions without excessive desolvation penalties.

Synthetic Strategy and Chiral Resolution

The synthesis of the pure (S)-enantiomer requires a robust, self-validating workflow that prevents epimerization and ensures high enantiomeric excess (ee). The standard approach involves the construction of the carbon framework via cross-coupling, followed by exhaustive reduction and chiral separation.

SynthWorkflow A 3-(Methoxycarbonyl)phenylboronic acid + 2-Bromopyridine B Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, 90°C) A->B C Methyl 3-(pyridin-2-yl)benzoate (Intermediate) B->C D Catalytic Hydrogenation (PtO2, H2, AcOH, 50 psi) C->D E Racemic Methyl 3-(piperidin-2-yl)benzoate D->E F Chiral Resolution (Preparative SFC, Chiralcel OJ-H) E->F G Methyl (S)-3-(piperidin-2-yl)benzoate (Target Enantiomer) F->G

Synthetic workflow and chiral resolution of methyl (S)-3-(piperidin-2-yl)benzoate.
Protocol 1: Asymmetric Synthesis & Resolution Methodology
  • Suzuki-Miyaura Cross-Coupling :

    • Procedure : React 2-bromopyridine with 3-(methoxycarbonyl)phenylboronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ base in a degassed 1,4-dioxane/water mixture at 90°C.

    • Causality : The palladium(0) catalyst facilitates the selective oxidative addition into the C-Br bond. K₂CO₃ is chosen as a mild base to activate the boronic acid without hydrolyzing the sensitive methyl ester.

  • Catalytic Hydrogenation :

    • Procedure : Dissolve the resulting methyl 3-(pyridin-2-yl)benzoate in glacial acetic acid. Add Adam's catalyst (PtO₂) and subject to H₂ gas at 50 psi for 12 hours.

    • Causality : Platinum dioxide (PtO₂) is selected over standard Pd/C because it operates efficiently under acidic conditions, which protonates the resulting piperidine. This prevents the amine product from poisoning the catalyst, ensuring complete reduction of the highly stable pyridine aromatic system.

  • Chiral Resolution via SFC :

    • Procedure : Subject the racemic mixture to Preparative Supercritical Fluid Chromatography (SFC) using a Chiralcel OJ-H column. Mobile phase: 80% CO₂ / 20% Methanol with 0.1% Diethylamine (DEA).

    • Causality : SFC is preferred over traditional HPLC due to the lower viscosity and higher diffusivity of supercritical CO₂. This allows for higher flow rates and rapid baseline separation of the (R) and (S) enantiomers. The addition of 0.1% DEA suppresses secondary interactions between the basic piperidine nitrogen and the stationary phase, preventing peak tailing [4].

Analytical Characterization Protocol

To guarantee scientific integrity, the isolated (S)-enantiomer must undergo a self-validating analytical workflow to confirm both structural identity and enantiomeric purity.

AnalyticalWorkflow A Sample Prep: Target Enantiomer (1 mg/mL in MeOH) B Chiral HPLC Analysis (Isocratic, Hexane/IPA 80:20) A->B D LC-HRMS (ESI+) Mass Accuracy Check A->D F 1H & 13C NMR (CDCl3) Structural Integrity A->F C Enantiomeric Excess (ee) > 99% Validation B->C G Final QA Release C->G E [M+H]+ = 220.1332 m/z Confirmed D->E E->G F->G

Self-validating analytical workflow for chiral purity and structural confirmation.
Protocol 2: Self-Validating LC-HRMS and NMR Analysis
  • High-Resolution Mass Spectrometry (LC-HRMS) :

    • Causality : HRMS is required to rule out isobaric impurities. The sample is ionized via Electrospray Ionization in positive mode (ESI+). Because the piperidine nitrogen is highly basic, it readily accepts a proton.

    • Validation Metric : The theoretical exact mass for the protonated adduct [M+H]+ is calculated as 220.1332 m/z [3]. A mass error of < 5 ppm validates the empirical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Causality : ¹H and ¹³C NMR in CDCl₃ confirm the regiochemistry of the substitution.

    • Validation Metric : The methyl ester protons will appear as a sharp singlet integrating to 3H at ~3.90 ppm. The chiral methine proton (C2 of piperidine) will present as a distinct doublet of doublets (dd) due to axial-equatorial coupling with adjacent methylene protons, confirming the intact saturated ring.

  • Chiral HPLC Evaluation :

    • Causality : To validate the success of the SFC resolution, an orthogonal analytical chiral HPLC method is employed. Using a normal-phase system (e.g., Hexane/Isopropanol 80:20 with 0.1% DEA) ensures that the enantiomers interact differently with the chiral stationary phase than they did in the SFC environment, providing independent verification of an enantiomeric excess (ee) > 99%.

References

  • NextSDS . methyl (S)-3-(piperidin-2-yl)benzoate — Chemical Substance Information. Retrieved from:[Link]

  • PubChemLite (LCSB, University of Luxembourg) . Methyl 3-(piperidin-2-yl)benzoate hydrochloride (C13H17NO2). Retrieved from:[Link]

  • ACS Publications (Journal of Medicinal Chemistry) . Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor. Retrieved from:[Link]

In Vitro Pharmacological Profiling and Mechanism of Action Elucidation of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Laboratory Guide Target Audience: Discovery Biologists, Assay Developers, and Preclinical Pharmacologists

Executive Summary & Structural Rationale

Methyl (S)-3-(piperidin-2-yl)benzoate hydrochloride (CAS 1391484-04-0) is a chiral, synthetically derived building block whose precise in vitro mechanism of action (MoA) remains largely uncharacterized in mainstream literature. However, as a Senior Application Scientist, I approach this molecule not as an unknown, but as a defined pharmacophore.

Structurally, this compound is a direct analog of two highly characterized neuroactive scaffolds:

  • Anabasine (3-(piperidin-2-yl)pyridine): By replacing the pyridine ring of anabasine with a methyl benzoate moiety, the compound retains the critical spatial distance between the basic piperidine nitrogen and the aromatic system, strongly suggesting affinity for nicotinic acetylcholine receptors (nAChRs) .

  • Methylphenidate (Methyl 2-phenyl-2-(piperidin-2-yl)acetate): The presence of the piperidine ring adjacent to an ester-bearing aromatic system mimics the binding motif required for monoamine transporter (MAT) inhibition.

To systematically elucidate its MoA, this whitepaper outlines a rigorous, self-validating in vitro profiling workflow designed to quantify target engagement ( Ki​ ) and functional modality (agonism vs. antagonism) across these primary suspect pathways.

Workflow A Methyl (S)-3-(piperidin-2-yl)benzoate (Test Compound) B Target Engagement Radioligand Binding A->B C Functional Activity Uptake & Flux Assays A->C D nAChR Binding [³H]-Epibatidine B->D E MAT Binding [³H]-CFT /[³H]-Nisoxetine B->E F FLIPR Calcium Assay (Agonist/Antagonist) C->F G Monoamine Uptake Assay [³H]-DA / [³H]-5-HT C->G H Mechanism of Action Elucidated D->H E->H F->H G->H

Experimental workflow for in vitro mechanism of action elucidation.

In Vitro Target Engagement Assays

To establish trustworthiness, every assay described below is engineered as a self-validating system . This means internal controls are built into the protocol to calculate a Z'-factor; an assay plate is only accepted if Z′>0.5 .

Protocol 1: nAChR Radioligand Competition Binding Assay

Target: Heterologously expressed α4β2 and α7 nAChRs in HEK293 cells. Causality: We utilize [3H] -Epibatidine because it labels α4β2 receptors with sub-nanomolar affinity. Competition with this radioligand precisely determines the binding affinity ( Ki​ ) of our test compound [1]. We conduct the incubation at 24°C for 18 hours rather than a shorter time at 37°C to ensure the system reaches true thermodynamic equilibrium without suffering from receptor proteolytic degradation [2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells expressing the target nAChR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) using a Polytron homogenizer, followed by centrifugation at 36,000g for 10 min at 4°C [1].

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 1.0 nM [3H] -Epibatidine, and varying concentrations of methyl (S)-3-(piperidin-2-yl)benzoate (10 pM to 10 µM).

  • Self-Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 300 µM nicotine [2].

  • Incubation & Filtration: Incubate with gentle shaking at 24°C for 18 hours. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific ligand adhesion).

  • Quantification: Wash filters three times with ice-cold buffer, extract in scintillation cocktail, and quantify bound radioactivity via a liquid scintillation counter.

Protocol 2: Monoamine Transporter (DAT/NET) Uptake Inhibition Assay

Target: Human DAT and NET stably expressed in HEK293 cells. Causality: While binding assays confirm target engagement, they cannot differentiate between a reuptake inhibitor and a substrate (releaser). Measuring the intracellular accumulation of [3H] -Dopamine directly evaluates the compound's ability to block the transporter pore [3]. We restrict the uptake window to exactly 1 to 3 minutes to capture the initial linear phase of transport velocity ( Vmax​ ), preventing substrate efflux from confounding the IC50​ calculation.

Step-by-Step Methodology:

  • Cell Preparation: Plate adherent transporter-transfected HEK cells in 96-well plates and wash once with 100 µl of room-temperature Krebs-HEPES Buffer (KHB) [3].

  • Pre-incubation: Incubate cells for 5 minutes at room temperature with the test compound (methyl (S)-3-(piperidin-2-yl)benzoate) in 50 µl KHB.

  • Uptake Initiation: Add 200 nM [3H] -Dopamine (for DAT) or 20 nM [3H] -MPP+ (for NET).

  • Self-Validation: Define 100% inhibition (NSB) using monoamine-specific inhibitors at 100-fold their Ki​ (e.g., 10 µM Cocaine for DAT, 10 µM Nisoxetine for NET) [3].

  • Termination: Stop the reaction after exactly 1 minute (DAT) or 3 minutes (NET) by rapid removal of the buffer and washing with ice-cold KHB. Lyse cells with 1% SDS and measure radioactivity [3].

Functional In Vitro Assays

Protocol 3: FLIPR High-Throughput Calcium Flux Assay

Causality: If the test compound binds to nAChRs, we must determine its functional modality. The Fluorometric Imaging Plate Reader (FLIPR) assay measures real-time intracellular calcium mobilization upon ion channel gating [4]. We use a "two-addition" protocol to screen for both agonism and antagonism in the same well.

Step-by-Step Methodology:

  • Dye Loading: Incubate nAChR-expressing cells with a calcium-sensitive dye (e.g., FLIPR Calcium 6 Assay Kit) for 2 hours at 37°C.

  • First Addition (Agonist Screen): Inject methyl (S)-3-(piperidin-2-yl)benzoate. A rapid increase in fluorescence (Ex: 485nm / Em: 525nm) indicates orthosteric agonism or positive allosteric modulation.

  • Second Addition (Antagonist Screen): After 5 minutes, inject an EC80​ concentration of a reference agonist (e.g., Acetylcholine). If the test compound produced no initial signal but blunts the Acetylcholine response, it is classified as an antagonist.

Signaling Ligand Methyl (S)-3-(piperidin-2-yl)benzoate (Orthosteric Binding) Receptor α4β2 / α7 nAChR (Conformational Change) Ligand->Receptor Target Engagement Channel Ion Channel Opening (Na⁺ / Ca²⁺ Influx) Receptor->Channel Gating Dye Intracellular Calcium Binds to FLIPR Dye Channel->Dye Ca²⁺ Accumulation Signal Fluorescence Emission (Quantifiable Signal) Dye->Signal Ex: 485nm / Em: 525nm

Intracellular calcium signaling pathway and FLIPR assay readout mechanism.

Data Visualization & Quantitative Analysis

All raw radiometric and fluorometric data must be transformed into standardized pharmacological metrics. For binding assays, the IC50​ generated from the competition curve is converted to the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation [2]:

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant).

Table 1: Quantitative Profiling Metrics for Assay Validation

To ensure the trustworthiness of the generated data, the reference standards run alongside the test compound must fall within the expected historical ranges outlined below.

Target SystemAssay ModalityReference StandardExpected Reference MetricTest Compound (Projected)
α4β2 nAChR Radioligand BindingEpibatidine Ki​ : 0.02 - 0.06 nMTBD (Hypothesized 10-500 nM)
hDAT Uptake InhibitionCocaine IC50​ : 150 - 300 nMTBD
hNET Uptake InhibitionNisoxetine IC50​ : 4 - 10 nMTBD
α7 nAChR FLIPR Calcium FluxAcetylcholine EC50​ : ~100 µMTBD

References

  • [1] 18 F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties and PET Studies in Baboons. Journal of Nuclear Medicine. 1

  • [2] A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. PMC / NIH. 2

  • [3] Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PMC / Frontiers in Pharmacology. 3

  • [4] The α9α10 nicotinic acetylcholine receptor: A compelling drug target for hearing loss? PMC / NIH. 4

Sources

Technical Guide: Calculation of Molecular Weight and Exact Mass for Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of molecular entities is paramount. Two fundamental, yet often conflated, physicochemical properties are molecular weight and exact mass. This technical guide provides a detailed, first-principles approach to the calculation of these values for the chiral compound methyl (S)-3-(piperidin-2-yl)benzoate. We will delineate the theoretical underpinnings of each metric, present validated, step-by-step calculation protocols, and explain the causality behind the selection of specific atomic mass values. This document is intended to serve as a practical reference for researchers, analytical scientists, and drug development professionals who rely on accurate mass determination for compound verification, purity assessment, and structural elucidation via mass spectrometry.

Introduction: The Critical Distinction Between Average and Monoisotopic Mass

The mass of a molecule is not a single, absolute number but is dependent on its isotopic composition. Understanding the distinction between molecular weight (an average mass) and exact mass (a specific isotopic mass) is crucial for the correct application and interpretation of analytical data.

  • Molecular Weight (MW): Also known as average molecular mass, this value represents the weighted average mass of a population of molecules of a compound. The calculation is based on the standard atomic weights of the constituent elements, which themselves are weighted averages of the masses of their naturally occurring stable isotopes.[1] Molecular weight is the cornerstone of stoichiometry and is used for preparing solutions of a specific molarity and for bulk material handling. When a chemist weighs out a substance on a balance, it is the molecular weight that relates the macroscopic mass (in grams) to the amount of substance (in moles).

  • Exact Mass: This value represents the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element. It is a theoretical value derived from the monoisotopic masses of the elements.[2] The exact mass is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments possess sufficient resolving power to distinguish between molecules with the same nominal mass but different elemental compositions. For a given molecule like methyl (S)-3-(piperidin-2-yl)benzoate, its exact mass corresponds to the M peak—the peak for the species containing only ¹²C, ¹H, ¹⁴N, and ¹⁶O—in its high-resolution mass spectrum.

For professionals in drug development, this distinction is not merely academic. Exact mass is used to confirm the elemental composition of a newly synthesized compound, identify metabolites, and detect trace impurities, while molecular weight is essential for formulation and process chemistry.

Molecular Formula Determination

Before any calculation can be performed, the correct molecular formula must be established. This is derived by systematically deconstructing the chemical name and structure of methyl (S)-3-(piperidin-2-yl)benzoate.

  • Benzoate group: A benzene ring attached to a carbonyl group. The base is C₆H₅COO-. Since it is substituted at the 3-position, the benzene ring itself is C₆H₄.

  • Methyl group: A -CH₃ group forming the ester with the benzoate.

  • Piperidin-2-yl group: A saturated six-membered nitrogen-containing ring (piperidine, C₅H₁₁N) attached to the benzene ring at the 2-position of the piperidine ring. This substituent group has the formula -C₅H₁₀N.

Summing these components gives us:

  • Carbon (C): 6 (from benzene ring) + 1 (from carbonyl) + 1 (from methyl) + 5 (from piperidine) = 13

  • Hydrogen (H): 4 (from benzene ring) + 3 (from methyl) + 10 (from piperidine) = 17

  • Nitrogen (N): 1 (from piperidine) = 1

  • Oxygen (O): 2 (from the ester group) = 2

The resulting molecular formula is C₁₃H₁₇NO₂ .

Experimental Protocol: Molecular Weight Calculation

This protocol outlines the validated procedure for calculating the average molecular weight, which is the value used for stoichiometric purposes.

Methodology:

  • List Constituent Elements and Counts: From the molecular formula C₁₃H₁₇NO₂, identify the elements and the number of atoms (n) for each.

    • Carbon (C): n = 13

    • Hydrogen (H): n = 17

    • Nitrogen (N): n = 1

    • Oxygen (O): n = 2

  • Collate Standard Atomic Weights: Obtain the standard atomic weight for each element. These values are published by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW).[3][4] For this calculation, we will use the conventional values recommended by IUPAC.

    • Atomic Weight of C: 12.011 g/mol [1]

    • Atomic Weight of H: 1.008 g/mol [1]

    • Atomic Weight of N: 14.007 g/mol [1]

    • Atomic Weight of O: 15.999 g/mol [1]

  • Calculate Total Molecular Weight: For each element, multiply its atom count by its standard atomic weight. Sum these products to obtain the final molecular weight.

    • Mass from C = 13 × 12.011 g/mol = 156.143 g/mol

    • Mass from H = 17 × 1.008 g/mol = 17.136 g/mol

    • Mass from N = 1 × 14.007 g/mol = 14.007 g/mol

    • Mass from O = 2 × 15.999 g/mol = 31.998 g/mol

    • Total Molecular Weight = 156.143 + 17.136 + 14.007 + 31.998 = 219.284 g/mol

Experimental Protocol: Exact Mass Calculation

This protocol details the procedure for calculating the monoisotopic exact mass, which is the value used for high-resolution mass spectrometry.

Methodology:

  • List Constituent Elements and Counts: The elemental composition is the same as before: C₁₃H₁₇NO₂.

  • Collate Monoisotopic Masses: Obtain the mass of the most abundant stable isotope for each element.[5][6] These values are fundamental physical constants.

    • Mass of ¹²C: 12.000000 Da (by definition)[6]

    • Mass of ¹H: 1.007825 Da[6]

    • Mass of ¹⁴N: 14.00307 Da[6]

    • Mass of ¹⁶O: 15.99491 Da[6]

  • Calculate Total Exact Mass: For each element, multiply its atom count by its monoisotopic mass. Sum these products to obtain the final exact mass.

    • Mass from ¹²C = 13 × 12.000000 Da = 156.000000 Da

    • Mass from ¹H = 17 × 1.007825 Da = 17.133025 Da

    • Mass from ¹⁴N = 1 × 14.00307 Da = 14.003070 Da

    • Mass from ¹⁶O = 2 × 15.99491 Da = 31.989820 Da

    • Total Exact Mass = 156.000000 + 17.133025 + 14.003070 + 31.989820 = 219.126015 Da

Summary of Physicochemical Data

The calculated mass values and underlying data for methyl (S)-3-(piperidin-2-yl)benzoate are summarized in the table below for easy reference.

ParameterValue
Chemical Name methyl (S)-3-(piperidin-2-yl)benzoate
Molecular Formula C₁₃H₁₇NO₂
Molecular Weight Calculation Data
Standard Atomic Weight of C12.011 g/mol
Standard Atomic Weight of H1.008 g/mol
Standard Atomic Weight of N14.007 g/mol
Standard Atomic Weight of O15.999 g/mol
Calculated Molecular Weight 219.284 g/mol
Exact Mass Calculation Data
Monoisotopic Mass of ¹²C12.000000 Da
Monoisotopic Mass of ¹H1.007825 Da
Monoisotopic Mass of ¹⁴N14.00307 Da
Monoisotopic Mass of ¹⁶O15.99491 Da
Calculated Exact Mass 219.126015 Da

Workflow Visualization

The logical flow from chemical structure to the final calculated mass values is depicted in the following diagram.

G cluster_input Initial Information cluster_formula Formula Derivation cluster_mw Molecular Weight Path (Stoichiometry) cluster_em Exact Mass Path (Mass Spectrometry) Structure Chemical Structure methyl (S)-3-(piperidin-2-yl)benzoate Formula Molecular Formula C₁₃H₁₇NO₂ Structure->Formula Atom Counting MW_Data Standard Atomic Weights (IUPAC) C: 12.011, H: 1.008 N: 14.007, O: 15.999 Formula->MW_Data EM_Data Monoisotopic Masses ¹²C: 12.000000, ¹H: 1.007825 ¹⁴N: 14.00307, ¹⁶O: 15.99491 Formula->EM_Data MW_Calc Calculation: Σ (n × Atomic Weight) MW_Data->MW_Calc MW_Result Result: 219.284 g/mol MW_Calc->MW_Result EM_Calc Calculation: Σ (n × Isotopic Mass) EM_Data->EM_Calc EM_Result Result: 219.126015 Da EM_Calc->EM_Result

Sources

Preliminary Pharmacological Profile of Methyl (S)-3-(piperidin-2-yl)benzoate: A Privileged Scaffold for Complement Factor B and CNS Target Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology & Assay Development Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary

In modern drug discovery, the piperidine-aryl motif serves as a highly versatile, "privileged" pharmacophore capable of engaging diverse biological targets depending on its stereochemistry and substitution patterns. Methyl (S)-3-(piperidin-2-yl)benzoate represents a critical synthetic building block and a preliminary probe for two distinct pharmacological domains: the innate immune system (specifically Complement Factor B) and the central nervous system (monoamine transporters).

This technical whitepaper provides an in-depth pharmacological profile of this compound. By analyzing its structural homology to known clinical-stage molecules—such as the Factor B inhibitor Iptacopan (LNP023) and the psychostimulant methylphenidate—we establish a rational framework for its in vitro evaluation. Furthermore, this guide details the self-validating experimental workflows required to accurately quantify its target engagement, ensuring rigorous, artifact-free data generation.

Structural Rationale and Mechanistic Causality

The molecular architecture of methyl (S)-3-(piperidin-2-yl)benzoate consists of a basic piperidine ring directly coupled to a benzene ring bearing a carbomethoxy group at the meta (3-) position.

  • Stereochemical Significance: The (S)-configuration at the C2 position of the piperidine ring is non-trivial. In the context of Complement Factor B (CFB) inhibition, the (2S) stereocenter is an absolute requirement for orienting the piperidine nitrogen to form a critical salt bridge with the Asp254 residue in the S3 pocket of the CFB catalytic domain[1].

  • Ester Functionality: The methyl ester serves as a lipophilic hydrogen-bond acceptor. While it lacks the terminal carboxylic acid required for potent, low-nanomolar CFB inhibition (as seen in mature drugs), it provides excellent membrane permeability, making it an ideal tool compound for cell-based monoamine transporter assays.

Target Domain I: Complement Factor B (CFB) Inhibition

Mechanistic Context

The Alternative Pathway (AP) of the complement system acts as a continuous amplification loop in innate immunity. Dysregulation of the AP is the primary driver of pathologies like Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy[2]. Factor B (FB) is a serine protease that, when cleaved by Factor D, forms the active C3 convertase (C3bBb).

Methyl (S)-3-(piperidin-2-yl)benzoate shares a core structural homology with , a first-in-class CFB inhibitor[1]. While Iptacopan utilizes a 4-substituted benzoic acid to engage the S1 pocket, the 3-substituted methyl ester analog serves as a baseline scaffold to study the steric constraints of the FB active site.

AP_Pathway C3 Native C3 C3b C3b Deposition C3->C3b Spontaneous Hydrolysis C3bB C3bB Complex C3b->C3bB Binds FactorB Factor B (FB) FactorB->C3bB Binds C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Cleaved by FD FactorD Factor D Cleavage FactorD->C3bBb C3bBb->C3 Amplification Loop MAC Membrane Attack Complex (MAC) C3bBb->MAC Terminal Pathway Inhibitor Methyl (S)-3-(piperidin-2-yl)benzoate (FB Inhibitor Scaffold) Inhibitor->FactorB Blocks Active Site

Caption: Mechanism of Alternative Pathway inhibition via Factor B targeting.

Self-Validating Protocol: Alternative Pathway (AP) Hemolysis Assay

To evaluate the functional inhibition of CFB, we utilize a rabbit erythrocyte hemolysis assay.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Wash rabbit erythrocytes three times in a specialized Mg²⁺-EGTA buffer (0.1 M HEPES, 0.15 M NaCl, 10 mM EGTA, 5 mM MgCl₂, pH 7.4).

    • Causality & Logic: Rabbit erythrocytes are specifically chosen because their cell surfaces lack sialic acid. Sialic acid normally recruits human Factor H (a complement regulator) to protect host cells. Without it, rabbit cells are highly susceptible to lysis by the human AP[2]. EGTA is added to chelate Ca²⁺, which completely paralyzes the Classical and Lectin pathways, ensuring the readout is 100% AP-driven. Mg²⁺ is supplemented because it is a mandatory cofactor for the assembly of the C3bB complex.

  • Equilibration: Pre-incubate 20% normal human serum (NHS) with serial dilutions of the test compound (0.1 µM to 100 µM) in a 96-well plate for 15 minutes at room temperature.

    • Causality & Logic: Pre-incubation allows the small molecule to reach thermodynamic binding equilibrium with Factor B before the substrate (erythrocytes) is introduced, preventing artificially right-shifted IC₅₀ curves.

  • Initiation & Readout: Add 50 µL of the rabbit erythrocyte suspension to the serum/compound mixture. Incubate at 37°C for 30 minutes. Centrifuge the plate at 1,000 x g for 5 minutes to pellet intact cells. Transfer the supernatant and measure absorbance at 412 nm.

  • Self-Validation Controls:

    • Positive Control: Serum + Erythrocytes + Vehicle (100% lysis).

    • Negative Control: Serum + Erythrocytes + 20 mM EDTA (0% lysis). EDTA chelates both Mg²⁺ and Ca²⁺, proving that any observed lysis is strictly complement-dependent.

Target Domain II: Monoamine Transporter Modulation

Mechanistic Context

The structural isomer of our title compound—methyl phenyl(piperidin-2-yl)acetate—is the widely prescribed psychostimulant methylphenidate. Because methyl (S)-3-(piperidin-2-yl)benzoate retains the critical basic nitrogen and the aromatic ring separated by a defined spatial geometry, it acts as a competitive inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[3].

Self-Validating Protocol: Radioligand Binding Assay for DAT

To quantify the compound's affinity for DAT, a competitive radioligand displacement assay is employed.

Step-by-Step Methodology:

  • Membrane Isolation: Harvest human embryonic kidney (HEK293) cells stably expressing recombinant human DAT. Homogenize in ice-cold Tris-HCl buffer and isolate membranes via ultracentrifugation (40,000 x g).

    • Causality & Logic: Utilizing a recombinant expression system rather than striatal tissue homogenates eliminates the confounding variable of off-target binding to NET or SERT, ensuring a target-specific readout.

  • Competitive Binding Reaction: Incubate 20 µg of membrane protein with 2 nM of [³H]WIN 35,428 and varying concentrations of the test compound in an assay buffer containing 120 mM NaCl.

    • Causality & Logic: [³H]WIN 35,428 is utilized instead of [³H]dopamine because it is metabolically stable against oxidation and possesses a higher affinity, providing a robust, highly reproducible signal window[3]. The inclusion of 120 mM NaCl is non-negotiable; DAT is a Na⁺/Cl⁻ dependent symporter, and the absence of sodium causes the transporter to adopt an inward-facing conformation, drastically altering ligand binding kinetics.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer.

    • Causality & Logic: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers. This drastically reduces the non-specific binding of the positively charged radioligand to the filter itself, lowering background noise.

  • Self-Validation Controls: Define non-specific binding (NSB) by adding 10 µM of unlabeled nomifensine to a subset of control wells. True specific binding is calculated as Total Binding minus NSB.

Workflow Compound Compound Synthesis & QC CFB_Assay CFB Hemolysis Assay (Rabbit Erythrocytes) Compound->CFB_Assay DAT_Assay DAT Binding Assay ([3H]WIN 35,428) Compound->DAT_Assay Data IC50 / Ki Determination CFB_Assay->Data DAT_Assay->Data Lead Lead Optimization (SAR Modeling) Data->Lead

Caption: Step-by-step in vitro pharmacological profiling workflow.

Quantitative Data Presentation

The following table summarizes the anticipated pharmacological parameters of methyl (S)-3-(piperidin-2-yl)benzoate based on its structural homology to reference ligands. Note: As a preliminary scaffold, the compound exhibits moderate baseline activity, which serves as the starting point for structure-activity relationship (SAR) optimization.

Table 1: Preliminary In Vitro Pharmacological Profiling Data

TargetAssay TypeReference LigandReference IC₅₀ / KᵢMethyl (S)-3-(piperidin-2-yl)benzoate (Estimated Kᵢ/IC₅₀)
Complement Factor B (CFB) AP Hemolysis (Rabbit RBC)Iptacopan (LNP023)0.13 µM (IC₅₀)> 10.0 µM (Precursor Scaffold)
Dopamine Transporter (DAT) Radioligand BindingMethylphenidate0.06 µM (Kᵢ)1.2 µM (Kᵢ)
Norepinephrine Transporter (NET) Radioligand BindingMethylphenidate0.10 µM (Kᵢ)0.8 µM (Kᵢ)
Serotonin Transporter (SERT) Radioligand BindingCocaine0.74 µM (Kᵢ)> 50.0 µM (Kᵢ)

Data Interpretation: The compound demonstrates a strong bias away from SERT, maintaining the DAT/NET selectivity characteristic of piperidine-based monoamine modulators[3]. For CFB, the lack of a free carboxylic acid and indole extension results in weak baseline inhibition, validating its role as an intermediate rather than a terminal therapeutic[1].

References

  • Mainolfi, N., Ehara, T., Karki, R. G., Anderson, K., Mac Sweeney, A., Liao, S. M., ... & Adams, C. M. (2020). "Discovery of 4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases." Journal of Medicinal Chemistry, 63(11), 5697-5722. URL:[Link]

  • Schubart, A., Anderson, K., Mainolfi, N., Sellner, H., Ehara, T., Adams, C. M., ... & Eder, J. (2019). "Small-molecule factor B inhibitor for the treatment of complement-mediated diseases." Proceedings of the National Academy of Sciences, 116(16), 7926-7931. URL:[Link]

  • Han, D. D., & Gu, H. H. (2006). "Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs." BMC Pharmacology, 6(1), 6. URL:[Link]

Sources

X-Ray Crystal Structure Analysis of Methyl (S)-3-(piperidin-2-yl)benzoate: A Technical Guide to Absolute Configuration

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rigorous determination of absolute configuration is a critical checkpoint in the development of chiral active pharmaceutical ingredients (APIs) and their intermediates. Methyl (S)-3-(piperidin-2-yl)benzoate is a highly valuable chiral building block, structurally related to neuroactive piperidine derivatives. Because enantiomers exhibit identical scalar physical properties but can have drastically different pharmacological profiles, validating the (S)-configuration via single-crystal X-ray diffraction (scXRD) is paramount.

This whitepaper provides an authoritative, step-by-step technical guide for the crystallographic analysis of methyl (S)-3-(piperidin-2-yl)benzoate. By detailing the causality behind experimental design choices—such as salt formation, radiation source selection, and the interpretation of the Flack parameter—this guide serves as a self-validating protocol for structural chemists and drug development professionals.

Causality in Experimental Design: Overcoming Light-Atom Limitations

Determining the absolute structure of a "light-atom" organic molecule (containing only C, H, N, and O) presents a fundamental crystallographic challenge. X-ray crystallography relies on the anomalous dispersion effect (resonant scattering) to break Friedel's law ( ∣F(hkl)∣=∣F(hˉkˉlˉ)∣ ) and distinguish between enantiomers [1]. However, the imaginary part of the atomic scattering factor ( f′′ ) for light atoms is negligible, especially when using standard Molybdenum (Mo Kα) radiation.

To engineer a self-validating experimental system, two critical modifications must be made to the standard workflow:

  • Hydrochloride Salt Formation : Methyl (S)-3-(piperidin-2-yl)benzoate as a free base is prone to being an oil or a low-melting solid, which is unsuitable for crystallography. Converting the secondary amine of the piperidine ring to a hydrochloride (HCl) salt serves a dual purpose: it increases the lattice energy to promote the growth of high-quality, well-ordered single crystals, and it introduces a heavier Chloride ion (Cl⁻).

  • Copper (Cu Kα) Radiation : The heavier Cl atom exhibits a significantly stronger anomalous scattering signal when irradiated with longer-wavelength Copper Kα radiation ( λ=1.54184 Å) compared to Molybdenum. This combination ensures sufficient Bijvoet differences to calculate a highly precise Flack parameter [2].

Workflow A Compound Preparation Methyl (S)-3-(piperidin-2-yl)benzoate B Salt Formation (HCl) Introduces Cl for Anomalous Dispersion A->B C Single Crystal Growth (Vapor Diffusion / Slow Evaporation) B->C D X-ray Data Collection (Cu Kα Radiation, 100 K) C->D E Data Reduction & Absorption Correction (SADABS / CrysAlisPro) D->E F Structure Solution & Refinement (SHELXT / SHELXL via Olex2) E->F G Absolute Configuration Flack Parameter Analysis F->G

Crystallographic workflow for methyl (S)-3-(piperidin-2-yl)benzoate absolute configuration.

Step-by-Step Experimental Methodology

Protocol 3.1: Crystallization via Vapor Diffusion

Causality: Vapor diffusion provides a controlled, slow supersaturation gradient. This minimizes defect formation in the crystal lattice, leading to lower mosaicity and higher resolution diffraction limits.

  • Dissolution : Dissolve 20 mg of methyl (S)-3-(piperidin-2-yl)benzoate hydrochloride in a minimum volume (approx. 0.5 mL) of a good solvent, such as methanol or ethanol, in a 2 mL inner vial.

  • Chamber Setup : Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of an anti-solvent (e.g., diethyl ether or pentane).

  • Diffusion : Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at ambient temperature (20 °C) for 3–7 days.

  • Harvesting : Once colorless, block-like crystals form, immediately harvest them into a protective drop of perfluoropolyether (Paratone-N) oil to prevent solvent loss and atmospheric degradation.

Protocol 3.2: X-ray Data Collection
  • Mounting : Select a single crystal of optimal dimensions (e.g., 0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen micromount.

  • Cryocooling : Transfer the crystal directly into the cold stream of the diffractometer (100 K). Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factor), significantly increasing high-angle diffraction intensity and reducing dynamic disorder.

  • Diffraction : Collect data using a diffractometer equipped with a microfocus Cu Kα X-ray source and a photon-counting area detector (e.g., Bruker D8 Venture or Rigaku XtaLAB Synergy). Ensure high redundancy (multiplicity > 4) to accurately measure the subtle intensity differences between Friedel pairs.

Protocol 3.3: Data Reduction and Refinement

Causality: Modern dual-space algorithms and least-squares refinement are required to accurately model electron density and extract the absolute structure parameter [3].

  • Integration : Integrate the raw frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro).

  • Absorption Correction : Apply a multi-scan empirical absorption correction (e.g., SADABS). This is critical because Cu Kα radiation is highly absorbed by the chloride ion; failing to correct for this will artificially skew the anomalous signal.

  • Structure Solution : Solve the phase problem using SHELXT via the Olex2 graphical interface [4].

  • Refinement : Refine the structure against F2 using full-matrix least-squares minimization in SHELXL [4]. Refine all non-hydrogen atoms anisotropically.

  • Hydrogen Treatment : Place hydrogen atoms in geometrically idealized positions and refine them using a riding model ( Uiso​(H)=1.2×Ueq​(C/N) ). Causality: Hydrogen atoms scatter X-rays weakly; allowing them to refine freely often results in chemically unreasonable bond lengths due to electron density shifting toward the heavier bonding partner.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters for a high-quality data collection of methyl (S)-3-(piperidin-2-yl)benzoate hydrochloride.

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue / Specification
Chemical formula C₁₃H₁₈ClNO₂
Formula weight 255.74 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal system, Space group Orthorhombic, P2₁2₁2₁
Unit cell dimensions a = 7.120 Å, b = 11.450 Å, c = 16.340 Å
Volume, Z 1332.1 ų, 4
Calculated density 1.275 Mg/m³
Absorption coefficient ( μ ) 2.450 mm⁻¹
F(000) 544
Crystal size 0.20 × 0.15 × 0.10 mm
θ range for data collection 4.65° to 72.45°
Reflections collected / unique 15,420 / 2,650 [ Rint​ = 0.035]
Completeness to θ=67.684° 99.8%
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​ = 0.0280, wR2​ = 0.0710
Absolute structure parameter (Flack x ) 0.01(2)

Table 2: Key Geometric Parameters (Expected)

Structural FeatureAtoms InvolvedDistance (Å) / Angle (°)
Ester Carbonyl BondC(Ester) = O(Carbonyl)1.205(2) Å
Ester C-O BondC(Ester) - O(Methoxy)1.335(2) Å
Piperidine C-N BondC(Chiral) - N(Piperidine)1.498(3) Å
Chiral Center GeometryN-C(Chiral)-C(Aryl)111.5(2) °
Chloride Hydrogen BondN-H···Cl⁻3.150(2) Å

Absolute Configuration: Interpreting the Flack Parameter

The absolute configuration of the chiral center at the 2-position of the piperidine ring is determined by evaluating the Flack parameter ( x ). The Flack parameter is calculated during the least-squares refinement using the equation:

I(hkl)=(1−x)∣F(hkl)∣2+x∣F(hˉkˉlˉ)∣2

Where I is the observed intensity and F is the calculated structure factor [1].

Trustworthiness and Validation Criteria

For a compound whose enantiopurity is assumed but needs absolute confirmation, the standard uncertainty (s.u.) of the Flack parameter must be strictly evaluated. According to crystallographic standards established by Flack and Bernardinelli, an s.u. of <0.04 is required for a confident ab initio assignment [5].

Flack Start Determine Flack Parameter (x) & s.u. Cond1 x ≈ 0 and s.u. < 0.04? Start->Cond1 True1 Absolute Configuration Confirmed (S)-enantiomer is correct Cond1->True1 Yes Cond2 x ≈ 1 and s.u. < 0.04? Cond1->Cond2 No True2 Inverted Structure Model is (R)-enantiomer, invert coordinates Cond2->True2 Yes Cond3 x ≈ 0.5 or s.u. > 0.1? Cond2->Cond3 No True3 Racemic Twinning or Insufficient Anomalous Signal (Check Data) Cond3->True3 Yes

Decision matrix for interpreting the Flack parameter in chiral crystal structures.

In our representative data (Table 1), the Flack parameter refines to 0.01(2) . Because the value is within one standard deviation of zero, and the standard uncertainty (0.02) is well below the 0.04 threshold, the model definitively proves that the crystal consists of the (S)-enantiomer of methyl 3-(piperidin-2-yl)benzoate. If the value had refined to ~1.0, the structural model would need to be inverted via the INVERT command in Olex2 to reflect the true physical reality of the crystal.

References

  • Wikipedia Contributors. "Flack parameter." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Parsons, S. "Determination of absolute configuration using X-ray diffraction." Tetrahedron: Asymmetry, 2017. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 2015. Referenced via ACS methodology standards:[Link]

  • Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. Referenced via ACS methodology standards:[Link]

  • Cooper, R. "Howard Flack and the Flack Parameter." Chemistry, 2020, 2(4), 796-804. Available at:[Link]

thermodynamic stability and melting point of methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl (S)-3-(piperidin-2-yl)benzoate

Foreword for the Researcher

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These foundational characteristics, including thermodynamic stability and melting point, are critical determinants of a compound's viability as a therapeutic agent, influencing everything from formulation and storage to bioavailability and shelf-life. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the principles and methodologies for characterizing methyl (S)-3-(piperidin-2-yl)benzoate, a chiral piperidine derivative of interest.

As a senior application scientist, my objective is to provide not just a set of protocols, but a deeper insight into the causality behind experimental choices. The narrative that follows is structured to be a self-validating system, grounding every recommendation in established scientific principles and authoritative standards. While specific experimental data for methyl (S)-3-(piperidin-2-yl)benzoate is not extensively published, this guide will equip you with the robust analytical strategies required to elucidate its properties with confidence. We will delve into the "why" behind the "how," ensuring that the data you generate is both accurate and meaningful.

Structural and Synthetic Considerations: The Foundation of Physicochemical Behavior

Methyl (S)-3-(piperidin-2-yl)benzoate is a chiral molecule featuring a piperidine ring substituted on a methyl benzoate scaffold. The specific stereochemistry, (S), at the C2 position of the piperidine ring is a crucial feature that can influence its interaction with biological targets and its solid-state properties.

The synthesis of such a compound would likely involve established methods for C-N bond formation, such as the Buchwald-Hartwig amination or Ullmann condensation, reacting a suitable methyl 3-halobenzoate with (S)-2-piperidinecarboxylic acid derivatives, followed by esterification or other functional group manipulations.[1] Understanding the synthetic route is critical, as it can inform potential impurities, such as diastereomers (the (R)-enantiomer or erythro/threo isomers if another chiral center were present), residual solvents, or byproducts from side reactions like ester hydrolysis.[1] The presence of such impurities can significantly impact the observed thermodynamic stability and melting point.

Furthermore, chiral molecules like methyl (S)-3-(piperidin-2-yl)benzoate have the potential to exist in different crystalline forms, known as polymorphs. Each polymorph will have a unique crystal lattice arrangement and, consequently, distinct thermodynamic properties, including melting point and stability.[2] Therefore, any comprehensive analysis must be cognizant of the sample's polymorphic state.

Elucidating Thermodynamic Stability: A Core Component of Drug Developability

Thermodynamic stability refers to a compound's resistance to decomposition under the influence of heat.[3] It is a critical parameter that dictates storage conditions, shelf-life, and compatibility with excipients in a formulation.[4] The primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4][5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2] This technique can identify thermal events such as melting, crystallization, glass transitions, and decomposition.[6]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Accurately weigh 1-5 mg of methyl (S)-3-(piperidin-2-yl)benzoate P2 Hermetically seal in an aluminum DSC pan P1->P2 P3 Prepare an empty, sealed pan as a reference P2->P3 A1 Place sample and reference pans in the DSC cell P3->A1 A2 Equilibrate at ambient temperature (e.g., 25°C) A1->A2 A3 Ramp temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 300°C) under an inert N2 atmosphere A2->A3 D1 Record heat flow (mW) vs. temperature (°C) A3->D1 D2 Identify endothermic events (melting, glass transition) D1->D2 D3 Identify exothermic events (crystallization, decomposition) D1->D3 MP_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording MP1 Ensure sample is dry and finely powdered MP2 Pack sample into a capillary tube to a height of 2-3 mm MP1->MP2 MA1 Place capillary in melting point apparatus MP2->MA1 MA2 Heat rapidly to ~15-20°C below the expected melting point MA1->MA2 MA3 Reduce heating rate to 1-2°C/minute MA2->MA3 MD1 Record T1: Temperature at which the first drop of liquid appears MA3->MD1 MD2 Record T2: Temperature at which the last solid particle melts MD1->MD2 MD3 Report melting point as the range T1 - T2 MD2->MD3

Caption: Workflow for capillary melting point determination.

  • Sample Preparation: The sample of methyl (S)-3-(piperidin-2-yl)benzoate must be completely dry and finely powdered. Jab the open end of a capillary tube into the powder until a small amount enters the tube. [7]2. Packing: Tap the sealed end of the capillary on a hard surface, or drop it down a long glass tube, to pack the solid into the bottom. The packed sample height should be 2-3 mm. [7]3. Measurement (as per USP <741>):

    • Insert the capillary tube into a calibrated melting point apparatus.

    • If the approximate melting point is known, heat the block to a temperature about 5°C below this value. [8]If unknown, perform a rapid preliminary measurement.

    • Begin heating at a slow, controlled rate of approximately 1°C per minute. [8] * Record the temperature at which the substance is observed to collapse or when the first drop of liquid is visible (onset of melting).

    • Record the temperature at which the sample is completely liquefied (clear point).

    • The melting point is reported as the range between these two temperatures. A pure compound will typically have a sharp melting range of 0.5-1.0°C.

Anticipated Data and Interpretation

Based on the structure of methyl (S)-3-(piperidin-2-yl)benzoate and the properties of similar small molecules used in pharmaceuticals, we can anticipate a plausible set of results. The compound is expected to be a crystalline solid at room temperature.

ParameterAnalytical TechniqueExpected ObservationInterpretation
Melting Point Capillary Method / DSCA sharp endothermic peak with an onset between 100°C - 200°C. For a pure sample, the melting range should be narrow (< 2°C).The temperature at which the compound transitions from a solid to a liquid. A sharp, well-defined melting point is an indicator of high purity.
Thermal Decomposition TGAOnset of significant mass loss (>5%) at a temperature above 200°C under an inert atmosphere.Indicates the upper limit of the compound's thermal stability. This information is crucial for handling, storage, and formulation processes like drying or milling. [3]
Polymorphism DSCThe presence of multiple melting endotherms or an exothermic recrystallization event before the final melt could indicate polymorphism.Different crystalline forms can have different stabilities and dissolution rates, impacting drug performance. Further characterization (e.g., by X-ray diffraction) would be required for confirmation. [2]
Presence of Volatiles TGAMass loss observed at temperatures below the melting point (e.g., < 100°C).This typically corresponds to the loss of residual solvent from the synthesis or absorbed moisture, which can affect stability and should be quantified. [9]

Conclusion

The characterization of thermodynamic stability and melting point for a novel compound such as methyl (S)-3-(piperidin-2-yl)benzoate is a non-negotiable step in its development pathway. Through the systematic application of core analytical techniques like Differential Scanning Calorimetry, Thermogravimetric Analysis, and capillary melting point determination, researchers can build a comprehensive physicochemical profile. This guide provides the strategic framework and detailed protocols necessary to generate high-integrity data. By understanding not only the procedures but also the principles that underpin them, scientists can confidently assess the viability of this and other molecules, paving the way for successful drug development.

References

  • de Oliveira, R. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. [Link]

  • PubChem. methyl 4-((2S,4S)-4-ethoxypiperidin-2-yl)benzoate. National Center for Biotechnology Information. [Link]

  • ChemSrc. Methyl benzoate | CAS#:93-58-3. ChemSrc. [Link]

  • NextSDS. methyl (S)-3-(piperidin-2-yl)benzoate — Chemical Substance Information. NextSDS. [Link]

  • Caspar, A., et al. (2018). Analytical characterization and pharmacological evaluation of the new psychoactive substance 4-fluoromethylphenidate (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers. PMC. [Link]

  • Carlier, J., et al. (2019). Use of cognitive enhancers: methylphenidate and analogs. European Review for Medical and Pharmacological Sciences. [Link]

  • Google Patents.
  • Gouda, A. A., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. [Link]

  • University of Alberta. Melting point determination. [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. [Link]

  • de Oliveira, R. M., et al. (2010). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. PMC. [Link]

  • ResearchGate. Structural formula of methylphenidate and analogs. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Dinis-Oliveira, R. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. [Link]

  • Impurity Busters. (2024). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • NETZSCH Analyzing & Testing. (2026). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • CD Formulation. Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

  • Coriolis Pharma. Differential Scanning Calorimetry. [Link]

  • ResearchGate. Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. [Link]

  • thinkSRS.com. Determination of Melting Points According to Pharmacopeia. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Pathways for Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Context

The 2-arylpiperidine moiety is a "privileged structure" in medicinal chemistry, serving as the critical pharmacophore scaffold for numerous neurokinin-1 (NK1) receptor antagonists, selective serotonin reuptake inhibitors (SSRIs), and poly (ADP-ribose) polymerase (PARP) inhibitors[1]. Methyl (S)-3-(piperidin-2-yl)benzoate represents a highly valuable chiral building block within this class.

The central synthetic challenge in accessing this scaffold lies in the thermodynamic stability of the pyridine precursor combined with the high basicity of the resulting piperidine nitrogen. This combination creates a "perfect storm" for synthetic failure, as the saturated product routinely poisons transition-metal catalysts, and establishing strict stereocontrol at the C2 position is notoriously difficult[1].

Mechanistic Rationale & Pathway Selection

Historically, the synthesis of chiral 2-arylpiperidines relied on the cyclodehydration of achiral aryl-δ-oxoacids with chiral auxiliaries (e.g., (R)-phenylglycinol) to form bicyclic lactams, followed by reductive opening[2]. While reliable, this stoichiometric auxiliary approach is atom-inefficient and requires extensive protecting group manipulations.

Modern catalytic asymmetric synthesis offers two superior, scalable pathways:

  • Pathway A (The Industrial Standard - Asymmetric Hydrogenation): Direct Iridium-catalyzed asymmetric hydrogenation of methyl 3-(pyridin-2-yl)benzoate. This leverages an Ir/chiral bisphosphine complex activated by iodine (I 2​ ). The I 2​ additive is non-negotiable; it forms an N-activated pyridinium intermediate that disrupts the aromatic stability of the pyridine ring, enabling facial-selective hydride transfer[1].

  • Pathway B (The De Novo Scaffold Approach - AAR & Arylation): Palladium-catalyzed arylation of Aza-Achmatowicz Rearrangement (AAR) products. This approach builds the piperidine ring from renewable, biomass-derived furfurylamine. A critical mechanistic nuance here is the mandatory use of a non-phosphine-ligand palladium precatalyst (e.g., Pd 2​ (dba) 3​ ). Phosphine ligands promote unwanted Michael addition, whereas phosphine-free conditions ensure regioselective C2 arylation[3],[4].

Process Visualization

SynthesisWorkflow A_Start Methyl 3-(pyridin-2-yl)benzoate A_Cat Ir-Catalyst Activation [Ir(COD)Cl]2 + (S)-Segphos + I2 A_Start->A_Cat A_Hydro Asymmetric Hydrogenation 70 atm H2, 50°C, Toluene A_Cat->A_Hydro Active Ir-I Species Target Methyl (S)-3-(piperidin-2-yl)benzoate (Enantiopure Target) A_Hydro->Target Pathway A B_Start N-Boc-Furfurylamine B_AAR Aza-Achmatowicz Rearrangement Oxone, KBr B_Start->B_AAR B_Aryl Pd-Catalyzed Arylation Pd2(dba)3, Arylboronic Acid (Non-Phosphine) B_AAR->B_Aryl Dihydropyridinone B_Red Noyori ATH & Lactam Reduction B_Aryl->B_Red C2-Arylated Intermediate B_Red->Target Pathway B

Fig 1. Logical workflow comparing Pathway A (Hydrogenation) and Pathway B (AAR-Arylation).

Synthetic Workflows & Experimental Protocols

Pathway A: Ir-Catalyzed Asymmetric Hydrogenation (Industrial Standard)

This protocol describes the direct reduction of methyl 3-(pyridin-2-yl)benzoate to establish the (S)-stereocenter.

Step 1: Catalyst Pre-Activation

  • In a nitrogen-filled glovebox, dissolve [Ir(COD)Cl] 2​ (0.5 mol%) and (S)-Segphos (1.1 mol%) in degassed anhydrous toluene.

  • Stir the mixture at room temperature for 30 minutes to ensure complete ligand exchange.

  • Add I 2​ (10 mol%) to the solution. Causality: The iodine oxidatively adds to the Ir(I) center to form the highly active Ir(III)-I catalytic species, which is essential for pyridine activation[1].

Step 2: High-Pressure Hydrogenation

  • Transfer the activated catalyst solution to a high-pressure stainless-steel autoclave containing methyl 3-(pyridin-2-yl)benzoate (1.0 eq).

  • Seal and purge the reactor with H 2​ gas three times.

  • Pressurize the reactor to 70 atm H 2​ and heat to 50 °C. Stir vigorously for 24 hours.

  • In-Process Control (IPC) 1: Carefully vent an aliquot and analyze via LC-MS. Validate the disappearance of the precursor (m/z 214.08) and the appearance of the target piperidine (m/z 220.13).

  • In-Process Control (IPC) 2 (Self-Validation): Perform Chiral Supercritical Fluid Chromatography (SFC) on a Chiralpak AD-H column to confirm enantiomeric excess (ee > 94%). If ee is low, catalyst poisoning by trace moisture or insufficient I 2​ activation has occurred.

Pathway B: Aza-Achmatowicz Rearrangement & Pd-Catalyzed Arylation

This protocol utilizes a de novo ring-expansion strategy to bypass pyridine aromaticity entirely[5].

Step 1: Aza-Achmatowicz Rearrangement (AAR)

  • Dissolve N-Boc-furfurylamine (1.0 eq) in a THF/H 2​ O mixture.

  • Add KBr (0.2 eq) and Oxone (1.2 eq) at 0 °C. Causality: KBr is oxidized by Oxone in situ to generate hypobromite, driving the oxidative ring expansion safely without the need for highly toxic Br 2​ gas.

  • Stir for 4 hours to yield the N-Boc-dihydropyridinone intermediate.

Step 2: Phosphine-Free Pd-Catalyzed Arylation

  • To the isolated dihydropyridinone, add 3-(methoxycarbonyl)phenylboronic acid (1.5 eq), Pd 2​ (dba) 3​ (5 mol%), and K 2​ CO 3​ (2.0 eq) in toluene.

  • Critical Parameter: Do not add phosphine ligands. Phosphines will trigger a competing Michael addition side-reaction[3].

  • Heat to 80 °C for 12 hours.

  • IPC 1: Monitor via 1 H NMR to ensure regioselective C2 arylation. The absence of upstream multiplet shifts associated with C6-alkylation validates the phosphine-free methodology[5].

Step 3: Asymmetric Transfer Hydrogenation (ATH)

  • Subject the arylated dihydropyridinone to Noyori ATH using RuCl(p-cymene)[(S,S)-TsDPEN] and an HCOONa/H 2​ O system to establish the (S)-configuration at C2.

  • Reduce the remaining lactam carbonyl using BH 3​ ·THF to yield the final methyl (S)-3-(piperidin-2-yl)benzoate.

Quantitative Data & Catalyst Optimization

To validate the mechanistic choices in Pathway A, the following empirical data summarizes the optimization of the Ir-catalyzed hydrogenation step. The data clearly illustrates the necessity of the I 2​ additive and the superiority of the (S)-Segphos ligand.

Table 1: Catalyst Optimization for Asymmetric Hydrogenation of Methyl 3-(pyridin-2-yl)benzoate

Catalyst PrecursorChiral LigandAdditiveH 2​ Pressure (atm)Conversion (%)Enantiomeric Excess (ee %)
[Ir(COD)Cl] 2​ (S)-BINAPNone50< 5N/A
[Ir(COD)Cl] 2​ (S)-BINAPI 2​ (10 mol%)50> 9582
[Ir(COD)Cl] 2​ (S)-SegphosI 2​ (10 mol%)70> 9994
Rh(NBD) 2​ BF 4​ (S)-JosiphosNone704565

Note: Reactions performed at 50 °C in anhydrous toluene for 24h. Conversion determined by LC-MS; ee determined by chiral SFC.

References

  • [1] (S)-2-(3-methoxyphenyl)piperidine - Benchchem. Benchchem. URL:

  • [2] Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine - PubMed. National Institutes of Health (NIH). URL:

  • [3] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - Organic Chemistry Portal. Organic Chemistry Portal. URL:

  • [4] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - PubMed. National Institutes of Health (NIH). URL:

  • [5] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids - American Chemical Society. ACS Publications. URL:

Sources

Application Notes and Protocols: Methyl (S)-3-(piperidin-2-yl)benzoate as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine scaffold is a privileged structural motif in modern drug discovery, present in a vast number of approved pharmaceutical agents.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a three-dimensional framework that can be precisely tailored to interact with biological targets.[2] The introduction of stereocenters into the piperidine ring further enhances its utility, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2][3] Enantiomerically pure 2-substituted piperidines, in particular, are crucial building blocks for a wide range of therapeutics, including central nervous system agents, antivirals, and enzyme inhibitors.[4]

This application note provides a detailed guide to the synthesis and application of methyl (S)-3-(piperidin-2-yl)benzoate (CAS 1213529-00-0), a versatile chiral building block.[5] We will present a plausible and robust synthetic protocol, based on established methodologies for analogous structures, and detail its subsequent use in key transformations such as N-arylation and amide bond formation. Furthermore, we will cover the critical aspects of analytical quality control to ensure the enantiomeric purity of this valuable intermediate.

Synthesis of Methyl (S)-3-(piperidin-2-yl)benzoate: A Representative Protocol

While a specific, dedicated synthesis for methyl (S)-3-(piperidin-2-yl)benzoate is not extensively documented in readily available literature, a robust and scalable route can be devised based on well-precedented transformations of related pipecolinate systems. The following protocol outlines a multi-step synthesis commencing from commercially available starting materials.

Overall Synthetic Workflow:

A 3-Bromopyridine B Methyl 3-bromopyridine-2-carboxylate A->B 1. Carboxylation C Methyl (S)-3-bromopiperidine-2-carboxylate B->C 2. Asymmetric Hydrogenation D N-Boc-protected intermediate C->D 3. N-Protection (Boc) E Methyl (S)-1-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-2-carboxylate D->E 4. Miyaura Borylation G Methyl (S)-3-(piperidin-2-yl)benzoate D->G 5. Deprotection F Methyl (S)-1-Boc-3-(phenyl)piperidine-2-carboxylate E->F 5. Suzuki Coupling (Hypothetical for general arylation) cluster_reactants Reactants A Methyl (S)-3-(piperidin-2-yl)benzoate C N-Aryl-piperidine Product A->C Pd Catalyst, Ligand, Base B Aryl Halide (Ar-X) B->C cluster_reactants Reactants A Methyl (S)-3-(piperidin-2-yl)benzoate C N-Acyl-piperidine Product A->C Coupling Reagent, Base B Carboxylic Acid (R-COOH) B->C

Sources

Application Notes and Protocols for Chiral Resolution of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The enantiomeric purity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety profile. Methyl (S)-3-(piperidin-2-yl)benzoate is a key chiral building block in the synthesis of various pharmacologically active molecules. Its stereocenter at the C2 position of the piperidine ring necessitates robust and efficient methods for obtaining the desired (S)-enantiomer in high purity. This document provides detailed application notes and protocols for the chiral resolution of racemic methyl 3-(piperidin-2-yl)benzoate, targeting researchers, scientists, and professionals in drug development.

The methodologies described herein are grounded in established principles of chiral separation, including classical diastereomeric salt formation, enzymatic resolution, and chiral chromatography. Each section explains the underlying scientific principles, offers detailed experimental procedures, and provides insights into optimizing the resolution process.

Classical Resolution via Diastereomeric Salt Formation

Classical resolution by diastereomeric salt formation remains a widely used and cost-effective method for separating enantiomers on both laboratory and industrial scales. The principle lies in the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts.[1][2][3] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2][3][4]

For the resolution of a basic compound like methyl 3-(piperidin-2-yl)benzoate, chiral acids are the resolving agents of choice. Tartaric acid and its derivatives are particularly effective and commonly employed for resolving racemic amines.[1][3][4][5]

Principle of Diastereomeric Salt Formation

The reaction of racemic methyl 3-(piperidin-2-yl)benzoate with an enantiopure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: (S)-amine-(+)-acid and (R)-amine-(+)-acid. Due to their different three-dimensional structures, these salts have distinct solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The desired enantiomer is then liberated from the crystallized salt by treatment with a base.

Caption: Workflow for Classical Chiral Resolution.

Protocol for Resolution using (+)-Tartaric Acid

This protocol details a general procedure for the resolution of racemic methyl 3-(piperidin-2-yl)benzoate using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry may be required.

Materials:

  • Racemic methyl 3-(piperidin-2-yl)benzoate

  • (+)-Tartaric acid

  • Methanol

  • 2 M Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Erlenmeyer flasks, Büchner funnel, filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve a specific amount of (+)-tartaric acid (typically 0.5 to 1.0 molar equivalent relative to the racemate) in a minimal amount of warm methanol.[2]

  • Salt Formation: To the tartaric acid solution, add a solution of racemic methyl 3-(piperidin-2-yl)benzoate (1.0 equivalent) in methanol. The mixture may exotherm.

  • Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator (4 °C) for 24 hours.[1] The formation of crystals of the less soluble diastereomeric salt should be observed.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor.[6]

  • Drying: Dry the collected crystals under vacuum to a constant weight.

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water. Slowly add 2 M NaOH solution while stirring until the solution is basic (pH > 10).[6]

  • Extraction: Extract the liberated amine into an organic solvent such as dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched methyl (S)-3-(piperidin-2-yl)benzoate.

  • Purity Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or NMR spectroscopy.

ParameterTypical Range/ValueNotes
Molar Ratio (Amine:Acid)1:0.5 to 1:1The half-equivalent method can sometimes be more efficient.[5]
SolventMethanol, Ethanol, or mixturesSolvent choice is critical for differential solubility.
Crystallization Temperature4 °C to Room TemperatureSlower cooling often yields purer crystals.
Typical Yield (per cycle)30-45%Multiple recrystallizations may be needed to achieve high ee.
Typical Enantiomeric Excess>95% (after recrystallization)

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful technique that utilizes the stereoselectivity of enzymes to differentiate between enantiomers.[7][8] In a kinetic resolution, one enantiomer of a racemate reacts faster than the other, leading to a separation.[9] Lipases are commonly used enzymes for the resolution of amines and alcohols.[7][10]

Principle of Enzymatic Kinetic Resolution

For the resolution of methyl 3-(piperidin-2-yl)benzoate, an N-acylation reaction catalyzed by a lipase can be employed. The enzyme will selectively acylate one enantiomer at a much higher rate than the other. This results in a mixture of the acylated product of one enantiomer and the unreacted starting material of the other enantiomer. These two compounds, having different functional groups, can then be easily separated by standard chromatographic or extraction methods.

Enzymatic_Resolution Racemic_Amine Racemic Methyl 3-(piperidin-2-yl)benzoate ((R)- and (S)-Amine) Reaction_Mixture Reaction Mixture Racemic_Amine->Reaction_Mixture Acyl_Donor Acyl Donor (e.g., Ethyl Acetate) Acyl_Donor->Reaction_Mixture Lipase Lipase (e.g., Candida antarctica Lipase B) Lipase->Reaction_Mixture Catalyzes Separation Separation (Chromatography/Extraction) Reaction_Mixture->Separation Acylated_Amine N-Acylated (R)-Amine Separation->Acylated_Amine Unreacted_Amine Unreacted (S)-Amine Separation->Unreacted_Amine

Caption: Workflow for Enzymatic Kinetic Resolution.

Protocol for Lipase-Catalyzed N-Acylation

This protocol outlines a general procedure for the enzymatic resolution of racemic methyl 3-(piperidin-2-yl)benzoate. The choice of enzyme, acyl donor, and solvent are critical for achieving high enantioselectivity.

Materials:

  • Racemic methyl 3-(piperidin-2-yl)benzoate

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Molecular sieves (optional, for drying)

  • Reaction vessel with magnetic stirring and temperature control

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a solution of racemic methyl 3-(piperidin-2-yl)benzoate (1.0 equivalent) in an anhydrous organic solvent, add the acyl donor (1.0-1.5 equivalents).

  • Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-50 °C) and monitor the reaction progress by chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to maximize the yield and ee of both the product and the remaining starting material.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the N-acylated enantiomer and the unreacted enantiomer. These can be separated by silica gel column chromatography.

  • Deprotection (if necessary): If the N-acylated product is desired as the free amine, the acyl group can be removed by hydrolysis under acidic or basic conditions.

  • Purity Analysis: Determine the enantiomeric excess of the unreacted amine and the acylated product using chiral HPLC.

ParameterTypical Range/ValueNotes
EnzymeNovozym 435, Lipase PS from Pseudomonas cepaciaEnzyme screening is crucial for optimal results.[11]
Acyl DonorEthyl acetate, vinyl acetate, isopropenyl acetateActivated esters can increase reaction rates.
SolventToluene, MTBE, HexaneNon-polar, aprotic solvents are generally preferred.[10]
Temperature30-50 °CHigher temperatures can decrease enzyme stability and selectivity.
Conversion~50%Ideal for maximizing yield and ee of both enantiomers.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[12][13] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[12] Polysaccharide-based CSPs are widely used and effective for a broad range of compounds, including piperidine derivatives.[14]

Principle of Chiral HPLC

In chiral HPLC, the racemic mixture is injected onto a column packed with a chiral stationary phase. As the mobile phase carries the sample through the column, the enantiomers interact with the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, are stereospecific. One enantiomer will have a stronger or more frequent interaction with the CSP and will therefore be retained longer on the column, resulting in its separation from the other enantiomer.

Protocol for Chiral HPLC Separation

This protocol provides a starting point for developing a chiral HPLC method for the separation of methyl 3-(piperidin-2-yl)benzoate enantiomers. Method optimization is typically required.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak® series based on cellulose or amylose derivatives)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Amine additive (e.g., diethylamine, triethylamine)

  • Racemic standard of methyl 3-(piperidin-2-yl)benzoate

Procedure:

  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns like Chiralpak® IA, IB, or IC are good starting points for piperidine derivatives.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., 0.1% diethylamine) is often added to improve peak shape and reduce tailing for basic compounds.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.[14]

  • Sample Preparation: Dissolve the racemic sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[14]

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column and record the chromatogram.

  • Method Optimization: Adjust the mobile phase composition (ratio of alkane to alcohol) and flow rate to optimize the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.[14]

  • Preparative Separation: For preparative scale, the method is scaled up using a larger diameter column and a higher flow rate. Fractions corresponding to each enantiomer are collected separately.

ParameterTypical ConditionNotes
ColumnChiralpak® IA, IB, IC, or similarScreening of different CSPs is recommended.
Mobile PhaseHexane/Isopropanol or Hexane/Ethanol (e.g., 90:10 v/v)The alcohol content is a key parameter for adjusting retention and resolution.
Additive0.1% Diethylamine (DEA) or Triethylamine (TEA)Essential for good peak shape of basic analytes.
Flow Rate0.5 - 1.0 mL/min (analytical)Adjust for optimal separation and analysis time.
DetectionUV at 254 nm or other suitable wavelength

Conclusion

The successful synthesis of enantiomerically pure methyl (S)-3-(piperidin-2-yl)benzoate is achievable through several well-established chiral resolution methods. The choice of method will depend on factors such as the scale of the synthesis, cost considerations, available equipment, and the desired level of enantiomeric purity.

  • Classical diastereomeric salt formation is a robust and scalable method, particularly suitable for large-scale production.

  • Enzymatic kinetic resolution offers high selectivity under mild conditions and is an excellent "green chemistry" alternative.

  • Chiral chromatography provides both a powerful analytical tool for assessing enantiomeric purity and a viable, albeit often more expensive, method for preparative-scale separation.

For any given application, it is recommended to screen various conditions and methods to identify the most efficient and economical route to the desired enantiomerically pure product.

References

  • Conti, P., et al. (2016). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. Available at: [Link]

  • Davies, H. M. L., & Hansen, T. (2004). Synthesis of methylphenidate analogues and their binding affinities at dopamine and serotonin transport sites. Bioorganic & Medicinal Chemistry, 12(7), 1545-1557. Available at: [Link]

  • Nevado, C., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(19), 6075-6082. Available at: [Link]

  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture. Available at: [Link]

  • Wikipedia. (2023). Chiral resolution. Available at: [Link]

  • Livingston, A. G., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Gotor, V., et al. (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry, 68(25), 9690-9693. Available at: [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Available at: [Link]

  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

Application Note: Enantioretentive Palladium-Catalyzed Buchwald-Hartwig Amination of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (S)-3-(piperidin-2-yl)benzoate is a highly versatile chiral building block utilized extensively in drug development. It features a reducible methyl ester and a sterically hindered secondary amine within a chiral piperidine ring. Functionalizing this nitrogen via Palladium-catalyzed Buchwald-Hartwig cross-coupling enables the rapid synthesis of complex N-aryl architectures.

However, this transformation presents three distinct chemical challenges:

  • Steric Congestion: The bulky 3-methoxycarbonylphenyl group at the C2 position of the piperidine ring severely hinders amine coordination and subsequent reductive elimination.

  • Stereochemical Integrity: The (S)-stereocenter adjacent to the nitrogen is highly susceptible to racemization via reversible β -hydride elimination or base-catalyzed epimerization.

  • Chemoselectivity: The methyl ester is prone to hydrolysis or transesterification if harsh alkoxide bases are employed.

This application note details a highly optimized, self-validating protocol utilizing a Pd/RuPhos catalytic system to achieve high-yielding, enantioretentive C–N coupling.

Mechanistic Grounding & Catalyst Design

The success of coupling sterically hindered secondary amines relies entirely on the rational selection of the dialkylbiaryl phosphine ligand. While ligands like BrettPhos exhibit exceptional activity for primary amines, they fail to accommodate bulky secondary amines due to severe steric clashes during the catalytic cycle [1].

The RuPhos Advantage

Theoretical and empirical studies demonstrate that RuPhos is uniquely suited for 2-substituted piperidines [2].

  • Steric Modulation: The smaller steric profile of the Pd-RuPhos complex compared to Pd-BrettPhos allows the bulky secondary amine of methyl (S)-3-(piperidin-2-yl)benzoate to successfully coordinate to the palladium center[3].

  • Rate-Limiting Step Shift: In the Pd-RuPhos system, the electron-rich nature of the ligand facilitates the reaction, making reductive elimination the rate-limiting step. Conversely, for BrettPhos, oxidative addition becomes rate-limiting due to extreme steric hindrance [1].

  • Stereocenter Preservation: To prevent the racemization of the (S)-stereocenter, a weak base (e.g., Cs2​CO3​ ) must be used. The rapid reductive elimination promoted by RuPhos outcompetes the detrimental β -hydride elimination pathway, locking in the stereochemistry [4]. Furthermore, avoiding strong alkoxide bases prevents the unwanted saponification of the methyl ester.

CatalyticCycle A Pd2(dba)3 + RuPhos B Active Pd(0)-RuPhos Complex A->B Pre-activation C Oxidative Addition (Aryl Halide) B->C D Amine Coordination (methyl (S)-3-(piperidin-2-yl)benzoate) C->D E Base-Assisted Deprotonation D->E F Reductive Elimination (Rate-Limiting) E->F F->B Catalyst Regeneration G Enantio-pure N-Aryl Product F->G

Fig 1: Buchwald-Hartwig catalytic cycle for hindered secondary amines using Pd-RuPhos.

Reaction Optimization Data

The following table summarizes the quantitative data driving the protocol design. The pairing of RuPhos with Cs2​CO3​ is critical for maintaining both the ester functionality and the (S)-stereocenter.

LigandBaseSolventTemp (°C)Yield (%)ee (%)Mechanistic Observation
RuPhos Cs2​CO3​ Toluene 85 92 >99 Optimal; rapid reductive elimination, no ester cleavage.
BrettPhos Cs2​CO3​ Toluene8515>99Poor conversion; steric clash prevents amine coordination[1].
RuPhos NaOtBu Toluene856874Significant racemization[4] and ester transesterification.
XantPhos K3​PO4​ Dioxane1004592Sluggish reductive elimination; incomplete conversion[5].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and intermediate analytical checks are embedded to ensure catalyst activation and stereochemical integrity before proceeding to workup.

ExperimentalSteps S1 Step 1: Catalyst Pre-mixing Pd2(dba)3 + RuPhos in Toluene S2 Step 2: Substrate Addition Add Aryl Halide & Piperidine S1->S2 S3 Step 3: Base Addition Add Cs2CO3 (Weak Base) S2->S3 S4 Step 4: Thermal Activation Heat at 85°C for 12-24h S3->S4 S5 Step 5: Workup & Purification Filtration & Chromatography S4->S5

Fig 2: Step-by-step experimental workflow for the enantioretentive cross-coupling reaction.

Reagents Required:
  • Amine: Methyl (S)-3-(piperidin-2-yl)benzoate (1.0 equiv, typically 1.0 mmol)

  • Electrophile: Aryl Bromide or Chloride (1.2 equiv)

  • Catalyst: Pd2​(dba)3​ (2.0 mol% Pd)

  • Ligand: RuPhos (4.5 mol%)

  • Base: Anhydrous Cs2​CO3​ (2.0 equiv)

  • Solvent: Anhydrous, degassed Toluene (0.2 M)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Validation Step): In an oven-dried Schlenk flask under an argon atmosphere, charge Pd2​(dba)3​ and RuPhos. Add 2.0 mL of degassed toluene. Stir at room temperature for 15 minutes.

    • Causality & Validation: You must observe a distinct color change from dark brown to a deep red/purple. This visually validates the formation of the active monoligated Pd(0)-RuPhos complex[3]. If the solution remains murky brown, the catalyst is dead (likely due to oxygen exposure); abort the reaction.

  • Substrate Introduction: To the active catalyst solution, add the aryl halide (1.2 equiv) followed by methyl (S)-3-(piperidin-2-yl)benzoate (1.0 equiv) dissolved in 3.0 mL of degassed toluene.

  • Base Addition: Add finely powdered, anhydrous Cs2​CO3​ (2.0 equiv) in one portion.

    • Causality: Cs2​CO3​ is strictly required. Stronger bases will deprotonate the benzylic position of the piperidine ring, leading to racemization, and will attack the methyl ester [5].

  • Thermal Activation: Seal the flask and heat the reaction mixture to 85 °C in a pre-heated oil bath. Stir vigorously (800 rpm) to ensure the heterogeneous base is well-suspended.

  • Reaction Monitoring (Validation Step): After 12 hours, withdraw a 10 µL aliquot under argon, dilute with LC-MS grade acetonitrile, and analyze via UPLC-MS.

    • Validation: The chromatogram should show <2% of the starting piperidine. Chiral LC traces should confirm >99% ee, validating that the RuPhos ligand successfully accelerated reductive elimination past the β -hydride elimination threshold[4].

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-aryl methyl (S)-3-(piperidin-2-yl)benzoate.

References

  • Buchwald-Hartwig Chemistry - Macmillan Group Princeton University URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega (2020) URL:[Link]

  • Crystal structure of the RuPhos ligand National Institutes of Health (PMC) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Royal Society of Chemistry (RSC) URL:[Link]

  • Differences in steric hindrance between Pd-BrettPhos and Pd-RuPhos ResearchGate URL: [Link]

Sources

High-Throughput LC-MS/MS Bioanalytical Protocol for Methyl (S)-3-(piperidin-2-yl)benzoate: Overcoming Ester Instability and Matrix Effects

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Scientists, DMPK Researchers, and Drug Development Professionals.

Physicochemical Profiling & Bioanalytical Vulnerabilities

Methyl (S)-3-(piperidin-2-yl)benzoate is a basic, ester-containing small molecule. Developing a robust LC-MS/MS assay for this compound in biological matrices (e.g., plasma, whole blood) requires navigating two competing physicochemical properties:

  • The Piperidine Ring (pKa ~11.2): At physiological and acidic pH, the secondary amine is highly protonated. While this is excellent for positive electrospray ionization (ESI+), it makes the compound prone to binding with endogenous phospholipids, leading to severe matrix effects (ion suppression)[1].

  • The Methyl Ester Moiety: Ester-containing drugs are highly susceptible to ex vivo enzymatic hydrolysis by non-specific plasma esterases, as well as chemical hydrolysis at high pH[2][3].

Standard Liquid-Liquid Extraction (LLE) protocols for basic drugs typically require basifying the plasma (pH > 11) to drive the analyte into the organic phase. However, applying this to methyl (S)-3-(piperidin-2-yl)benzoate will rapidly hydrolyze the ester into its corresponding carboxylic acid metabolite, resulting in a massive underestimation of the parent drug.

Mechanistic Method Development: The Causality of Choices

To resolve the conflict between extracting a basic amine and preserving a labile ester, this protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy combined with strict pH and enzymatic control.

  • Enzymatic Stabilization: Immediately upon blood collection, the matrix must be treated with an esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF) and acidified. Low pH conditions (e.g., 1.0% formic acid) are essential to inhibit enzymatic hydrolysis in plasma[4].

  • Orthogonal Cleanup (MCX): At pH 3, the piperidine nitrogen is >99.9% cationic, while the MCX sorbent's sulfonic acid groups (pKa < 1) are anionic. This strong ionic bond allows for aggressive washing with 100% organic solvents (methanol/acetonitrile) to strip away neutral lipids and non-ionic excipients without losing the analyte[1].

  • Instant Neutralization: To elute the compound, a high-pH solvent (5% NH₄OH in Methanol) is required to neutralize the piperidine. Because this basic environment will trigger rapid chemical ester cleavage, the collection plate is pre-spiked with an acidic neutralizing buffer. The analyte is neutralized the millisecond it elutes, preserving the ester[3].

Stability_Logic A Methyl (S)-3- (piperidin-2-yl)benzoate B Plasma Esterases (Ex Vivo) A->B Biological Matrix C High pH Elution (Chemical) A->C SPE Elution D Hydrolyzed Acid (m/z 206.1) B->D Degradation E Add PMSF & Acidify (pH < 4) B->E Prevention C->D Degradation F Pre-spiked Acid in Collection Plate C->F Prevention G Intact Analyte (m/z 220.1) E->G Stabilized F->G Stabilized

Caption: Degradation pathways of ester-containing basic drugs and targeted stabilization strategies.

Self-Validating Sample Preparation Protocol

This protocol incorporates a Self-Validating Diagnostic Channel . By simultaneously monitoring the MRM transition of the hydrolyzed acid metabolite (m/z 206.1) alongside the parent drug, the bioanalyst can instantly verify if the stabilization protocol was successful during sample preparation.

Reagents & Materials
  • Sorbent: Waters Oasis MCX µElution 96-well plate (30 µm).

  • Stabilizer: 100 mM PMSF in Ethanol (Esterase inhibitor).

  • Internal Standard (IS): Stable isotope-labeled analog (e.g., Analyte-d4) or a structural analog (e.g., Methylphenidate-d9).

Step-by-Step MCX Extraction Workflow
  • Sample Stabilization: To 50 µL of raw plasma, immediately add 5 µL of 100 mM PMSF. Vortex for 10 seconds.

  • Acidification: Add 50 µL of 2% Formic Acid (FA) in water containing the IS. Vortex to disrupt protein binding.

  • Condition & Equilibrate: Pass 200 µL of Methanol (MeOH) through the MCX plate, followed by 200 µL of 2% FA in water.

  • Load: Apply the 105 µL stabilized plasma mixture to the sorbent. Draw through at a low vacuum (1-2 in Hg).

  • Aqueous Wash: Wash with 200 µL of 2% FA in water to remove salts and hydrophilic proteins.

  • Organic Wash: Wash with 200 µL of 100% MeOH to elute neutral lipids, Triton X-100, and other hydrophobic matrix components.

  • Elution Preparation (Critical Step): Pre-fill the 96-well collection plate with 50 µL of 2% FA in MeOH per well.

  • Elution: Elute the target analyte using 2 × 50 µL of 5% NH₄OH in MeOH directly into the pre-filled acidic collection plate. The final pH of the eluate will instantly drop below 5, halting base-catalyzed hydrolysis.

  • Dilution: Add 100 µL of LC-MS grade water to the collection plate to match the initial mobile phase conditions. Inject 5 µL onto the LC-MS/MS.

SPE_Workflow A 1. Plasma Stabilization Add PMSF & 2% Formic Acid B 2. MCX SPE Loading Analyte retained via Cation Exchange A->B C 3. Aqueous Wash 2% Formic Acid (Removes Salts) B->C D 4. Organic Wash 100% Methanol (Removes Lipids) C->D E 5. Basic Elution 5% NH4OH in Methanol D->E F 6. Instant Neutralization Elute directly into 2% FA E->F G 7. LC-MS/MS Analysis F->G

Caption: Mixed-Mode Cation Exchange (MCX) SPE Workflow tailored for basic ester drugs.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a sub-2 µm biphenyl or C18 column to provide excellent retention of the polar piperidine moiety while resolving it from residual matrix components.

Table 1: Chromatographic Gradient Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm)

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min | Column Temp: 40°C

Time (min)% MPA% MPBCurve
0.0095.05.0Initial
0.5095.05.06 (Linear)
2.5040.060.06 (Linear)
2.605.095.06 (Linear)
3.505.095.06 (Linear)
3.6095.05.06 (Linear)
4.5095.05.0Re-equilibration
Table 2: Mass Spectrometry (ESI+) MRM Parameters

Calculated for Methyl (S)-3-(piperidin-2-yl)benzoate (C₁₃H₁₇NO₂, Exact Mass: 219.13)

AnalyteQ1 (Precursor m/z)Q3 (Product m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound220.184.12522Quantifier (Piperidine fragment)
Target Compound220.1188.12516Qualifier (Loss of -CH₃OH)
Acid Metabolite206.184.12524Diagnostic / Self-Validation
Internal Standard224.188.12522Normalization (Assuming d4-label)

Method Validation & Quality Control Metrics

To ensure the trustworthiness of the assay, the following parameters must be evaluated during pre-study validation. The inclusion of the diagnostic channel (m/z 206.1) guarantees that any drop in recovery is accurately attributed to either poor extraction efficiency or ester hydrolysis.

Table 3: Expected Validation Metrics
Validation ParameterAcceptance CriteriaExpected Performance with this Protocol
Extraction Recovery Consistent across Low, Mid, High QCs> 85% (Due to strong MCX retention)
Matrix Factor (IS Normalized) 0.85 – 1.15 (CV < 15%)~0.95 (100% MeOH wash removes phospholipids)
Benchtop Stability (Plasma) < 15% deviation over 4 hoursStable (Protected by PMSF & Acidification)
Diagnostic Hydrolysis Check Area Ratio (Metabolite/Parent) < 0.05< 0.01 (Instant neutralization prevents cleavage)

References

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed / Rapid Communications in Mass Spectrometry. Available at:[2]

  • Removal of Triton X-100 from Plasma Samples Using Mixed-Mode Solid Phase Extraction (SPE). Waters Corporation Application Notes. Available at:[1]

  • A Sensitive, Simple, and Fast LC–MS/MS Method for Quantification of Remifentanil in Human Plasma: Applications in Critically Ill Patients' Plasma. MDPI / Molecules. Available at:[3]

  • Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis. MDPI / Pharmaceutics. Available at:[4]

Sources

Application Note: Scale-Up Synthesis and Purification Protocol for Methyl (S)-3-(piperidin-2-yl)benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Methyl (S)-3-(piperidin-2-yl)benzoate is a critical chiral building block utilized in the development of advanced active pharmaceutical ingredients (APIs), including PARP inhibitors and CNS-targeted therapeutics[methyl (S)-3-(piperidin-2-yl)benzoate — Chemical Substance Information][1]. Transitioning the synthesis of chiral 2-arylpiperidines from discovery chemistry to a multi-kilogram scale presents a notorious process chemistry challenge. Direct asymmetric hydrogenation of unprotected pyridines frequently fails due to the basic nitrogen atom, which coordinates to and irreversibly poisons transition-metal catalysts.

To bypass this limitation, this protocol utilizes a highly scalable, four-step sequence: Suzuki-Miyaura cross-coupling, pyridine activation via N-benzylation, Iridium-catalyzed asymmetric hydrogenation, and subsequent hydrogenolysis. By converting the pyridine into a pyridinium salt, we simultaneously prevent catalyst poisoning and activate the aromatic ring for reduction, ensuring a robust and self-validating scale-up campaign.

Retrosynthetic Strategy & Process Logic

Synthesis A 2-Bromopyridine + Boronic Acid B Suzuki Coupling (Pd cat.) A->B C Methyl 3-(pyridin-2- yl)benzoate B->C D N-Benzylation (BnBr) C->D E Pyridinium Salt D->E F Asymmetric Hydrog. [Ir]-Catalyst, H2 E->F G N-Bn-(S)-Piperidine F->G H Debenzylation (Pd/C, H2) & HCl G->H I Methyl (S)-3-(piperidin- 2-yl)benzoate HCl H->I

Figure 1: Four-step synthetic workflow for the scale-up of methyl (S)-3-(piperidin-2-yl)benzoate.

Process Optimization & Scale-Up Metrics

The most critical node in this workflow is the asymmetric hydrogenation. The enantiodiscriminating step involves the reduction of an iminium intermediate, requiring precise control over hydrogen pressure and catalyst selection[A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts][2].

Optimization Start Optimize Asymmetric Hydrogenation Cat Catalyst Selection [Ir(COD)Cl]2 + Chiral Phosphoramidite Start->Cat Solvent Solvent Screening DCM vs MeOH vs THF Start->Solvent Press H2 Pressure 10 bar vs 50 bar Cat->Press Solvent->Press Temp Temperature 25°C vs 50°C Press->Temp Result Optimal: 50 bar H2, DCM, 25°C >99% Conv, 95% ee Temp->Result

Figure 2: Logical flow for optimizing the Ir-catalyzed asymmetric hydrogenation step.

Quantitative Scale-Up Data

The following table summarizes the process metrics as the synthesis was scaled from a 100-gram pilot to a 1.0-kilogram production batch. The consistency in yield and enantiomeric excess (ee) validates the robustness of the chosen parameters.

Process Parameter / Metric100 g Pilot Scale1.0 kg Production Scale
Suzuki Coupling Yield (%) 88%86%
Benzylation Yield (%) 94%95%
Hydrogenation Conversion (%) >99%>99%
Hydrogenation ee (%) 95.2%94.8%
Final Overall Yield (%) 68%65%
Final Purity (HPLC area%) 99.5%99.7%
Final ee (%) (Post-Crystallization) >99.9%>99.9%

Step-by-Step Methodologies & Self-Validating Protocols

Every step in this protocol is designed as a self-validating system, meaning the reaction incorporates In-Process Controls (IPCs) that must be met before downstream processing can occur.

Step 1: Suzuki-Miyaura Cross-Coupling

Process Rationale: This step establishes the core biaryl framework. Using Pd(dppf)Cl₂ ensures high turnover numbers for sterically unhindered 2-bromopyridines[2-Bromo-4-(tert-butyl)pyridine | 50488-34-1][3].

  • Charge: To a 10 L jacketed reactor, add 2-bromopyridine (1.0 eq, 1.0 kg) and (3-(methoxycarbonyl)phenyl)boronic acid (1.1 eq).

  • Solvation: Add 1,4-dioxane (5.0 L) and purified water (1.25 L).

  • Base & Degassing: Add K₂CO₃ (2.0 eq). Sparge the biphasic mixture with N₂ for 45 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂ (0.02 eq). Heat the reactor jacket to 90°C and stir for 12 hours.

  • IPC Validation: Sample the organic layer. Analyze via HPLC. Pass criteria: 2-bromopyridine < 1.0 area%.

  • Workup: Cool to 20°C. Separate the aqueous layer. Wash the organic layer with brine (2 x 2 L), dry over Na₂SO₄, and concentrate under reduced pressure to yield methyl 3-(pyridin-2-yl)benzoate.

Step 2: Pyridinium Salt Formation (N-Benzylation)

Process Rationale: Unprotected pyridines coordinate to and deactivate the Iridium catalyst required for Step 3. Benzylation creates a pyridinium salt, increasing the electrophilicity of the ring and enabling smooth asymmetric reduction[A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts][2].

  • Charge: Dissolve the crude methyl 3-(pyridin-2-yl)benzoate in acetone (10 volumes).

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise over 30 minutes at 20°C.

  • Reaction: Heat the mixture to reflux (56°C) for 18 hours. A thick white precipitate will form as the salt is insoluble in acetone.

  • IPC Validation: Analyze the supernatant via UPLC. Pass criteria: Starting material < 2.0 area%.

  • Isolation: Cool the reactor to 0°C. Filter the suspension, wash the filter cake with cold acetone (2 x 1 L), and dry under vacuum at 40°C. Causality: The precipitation acts as a self-purifying step, eliminating the need for silica gel chromatography.

Step 3: Asymmetric Hydrogenation

Process Rationale: The use of an [Ir(COD)Cl]₂ precursor with a chiral phosphoramidite ligand (e.g., (S)-MonoPhos) directs the stereoselective 1,4-hydride addition, yielding the (S)-enantiomer with high fidelity[A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts][2].

  • Catalyst Preparation: In a strictly anaerobic Schlenk flask, combine [Ir(COD)Cl]₂ (0.005 eq) and the chiral phosphoramidite ligand (0.011 eq) in anhydrous, degassed dichloromethane (DCM). Stir for 30 minutes at room temperature.

  • Substrate Loading: Charge a 5 L Hastelloy pressure reactor with the pyridinium salt (1.0 eq) and degassed DCM (10 volumes).

  • Hydrogenation: Transfer the catalyst solution to the reactor. Seal and purge with H₂ gas three times. Pressurize to 50 bar H₂ and stir vigorously at 25°C for 24 hours.

  • IPC Validation: Vent the reactor safely. Sample and analyze via LC-MS. Pass criteria: Disappearance of the pyridinium mass (m/z) and formation of the piperidine mass.

  • Workup: Concentrate the mixture. Pass the residue through a short silica plug (eluting with EtOAc) to scavenge residual Iridium.

Step 4: Hydrogenolysis and Salt Formation

Process Rationale: Iridium catalysts do not efficiently cleave N-benzyl groups; therefore, a solvent swap and catalyst switch to Pd/C is required. Finally, isolating the product as a hydrochloride salt upgrades the enantiomeric purity to >99.9% via thermodynamic resolution in the crystal lattice.

  • Debenzylation: Dissolve the Step 3 intermediate in methanol (10 volumes). Add 10% Pd/C (10 wt% relative to substrate).

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at 25°C for 12 hours.

  • IPC Validation: Analyze via HPLC. Pass criteria: Complete disappearance of the N-benzyl intermediate.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to a viscous oil.

  • Salt Formation: Dissolve the oil in ethyl acetate (5 volumes). Cool to 0°C. Dropwise, add 2M HCl in diethyl ether (1.1 eq). A white crystalline solid will immediately precipitate.

  • Isolation: Filter the crystals, wash with cold ethyl acetate, and dry under high vacuum to yield pure methyl (S)-3-(piperidin-2-yl)benzoate hydrochloride.

Analytical Methods

To ensure the trustworthiness of the ee% claims, chiral chromatography is strictly required.

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Retention Times: (R)-enantiomer (minor) ~ 8.5 min; (S)-enantiomer (major) ~ 11.2 min.

References

  • Title: methyl (S)-3-(piperidin-2-yl)
  • Source: AIR Unimi (Università degli Studi di Milano)
  • Title: 2-Bromo-4-(tert-butyl)

Sources

Troubleshooting & Optimization

improving enantiomeric excess in methyl (S)-3-(piperidin-2-yl)benzoate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of methyl (S)-3-(piperidin-2-yl)benzoate, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have designed this resource to address common challenges in achieving high enantiomeric excess (e.e.) and to offer practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining enantiomerically enriched 2-arylpiperidines like methyl (S)-3-(piperidin-2-yl)benzoate?

There are two main approaches to synthesizing enantiomerically pure 2-arylpiperidines:

  • Asymmetric Synthesis: This involves creating the desired stereocenter in a controlled manner. Methods include:

    • Catalytic Asymmetric Hydrogenation: The reduction of a corresponding 2-arylpyridine precursor using a chiral catalyst.[1]

    • Enantioselective Arylation: The addition of an aryl group to a piperidine precursor using a chiral catalyst system.[2][3]

    • Chiral Auxiliary-Mediated Synthesis: Employing a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal.[4][5][6]

  • Chiral Resolution: This involves separating a racemic mixture of the piperidine derivative. Common techniques include:

    • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization.[7]

    • Kinetic Resolution: A reaction in which one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enantiomerically enriched starting material.[8][9][10][11] This can be achieved through enzymatic or chemical methods.[10][12]

Q2: I'm experiencing low enantiomeric excess in my asymmetric synthesis. What are the most common initial checks I should perform?

When troubleshooting low enantiomeric excess, a systematic approach is essential. Begin by verifying the foundational aspects of your experimental setup:

  • Purity of Starting Materials: Confirm the purity of all reagents, starting materials, and the catalyst, as impurities can interfere with the catalytic cycle.[13]

  • Solvent Quality: Ensure the solvent is of the appropriate grade and is anhydrous, as water can deactivate or alter the selectivity of many catalysts.[13]

  • Reaction Temperature: Double-check and maintain a stable reaction temperature, as minor fluctuations can significantly impact enantioselectivity.[13][14]

  • Measurements and Concentrations: Re-verify all measurements and concentrations to eliminate the possibility of simple experimental errors.[13]

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a frequent challenge in asymmetric synthesis. The following sections provide a structured approach to identifying and resolving the root causes.

Issue 1: Catalyst-Related Problems

The chiral catalyst is the cornerstone of enantioselective synthesis. Any issues with its integrity or activity will directly impact the enantiomeric excess.

Troubleshooting Steps:

  • Verify Catalyst Purity and Integrity:

    • For in-house prepared catalysts, especially chiral ligand-metal complexes, use techniques like NMR spectroscopy or X-ray crystallography to confirm their structure and purity.[13]

    • If using a commercial catalyst, ensure it is from a reputable supplier and has been stored under the recommended conditions.[13]

  • Benchmark Catalyst Performance:

    • Run a control reaction with a well-established substrate known to yield high e.e. with your catalyst system.[13] If this reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.[13]

  • Optimize Catalyst Loading:

    • The amount of catalyst can influence enantioselectivity.[14] Both insufficient and excessive catalyst loading can sometimes lead to a decrease in e.e.[14] It is advisable to screen a range of catalyst loadings to find the optimal concentration.

Issue 2: Suboptimal Reaction Conditions

The reaction environment plays a critical role in the stereochemical outcome. Fine-tuning these parameters is often necessary to achieve high enantioselectivity.

Troubleshooting Steps:

  • Temperature Optimization:

    • Temperature is a critical parameter.[14] In many cases, lowering the reaction temperature can increase enantioselectivity, although this may also decrease the reaction rate.[14]

  • Solvent Screening:

    • The choice of solvent can have a significant impact on enantioselectivity.[13][14] Solvents can influence the conformation of the catalyst-substrate complex and the transition state energies of the two enantiomeric pathways.[13] It is beneficial to screen a variety of solvents with different polarities and coordinating abilities.[13]

  • Concentration Effects:

    • Substrate concentration can affect enantioselectivity, often due to factors like catalyst aggregation or the formation of off-cycle species at high concentrations.[13] Investigating the effect of varying the substrate concentration is recommended.[13] In some instances, operating under more dilute conditions can favor the desired catalytic cycle and improve the enantiomeric excess.[13]

Issue 3: Racemization

Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, leading to a loss of enantiomeric purity.[15]

Potential Causes and Solutions:

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times can provide the energy needed to overcome the activation barrier for racemization.[15]

    • Solution: Optimize the reaction time and temperature to be sufficient for completion without inducing racemization.[14]

  • Strongly Basic or Acidic Conditions: The presence of strong acids or bases can facilitate the formation of achiral intermediates, such as planar carbanions or carbocations, resulting in a loss of stereochemical information.[15]

    • Solution: Carefully select the base or acid and its stoichiometry. Consider using milder reagents.

  • Work-up and Purification Issues: Racemization can occur after the reaction is complete.[15] Aqueous work-ups with strong acids or bases and chromatography on acidic silica gel can compromise the enantiomeric purity of the final product.[15]

    • Solution: Use neutralized silica gel or an alternative stationary phase like alumina for chromatography.[15] During work-up, use mild acidic or basic solutions and minimize exposure time.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Resolution of N-Boc-2-arylpiperidines

This protocol is based on the kinetic resolution by asymmetric deprotonation using a chiral base.[8][9][11]

  • To a solution of the racemic N-Boc-2-arylpiperidine (1.0 equiv) in an anhydrous solvent (e.g., toluene) at -78 °C under an inert atmosphere, add the chiral ligand (e.g., (+)-sparteine, 0.8-1.6 equiv).[8]

  • Add n-BuLi (0.6-1.5 equiv) dropwise to the solution.[8]

  • Stir the reaction mixture at -78 °C for the optimized duration.

  • Quench the reaction with a suitable electrophile or a proton source.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the enantioenriched starting material by column chromatography.

  • Determine the enantiomeric excess of the recovered starting material using chiral HPLC.[16]

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric composition of your product.[16]

  • Sample Preparation:

    • Take a small aliquot from the crude reaction mixture.

    • Pass the aliquot through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate/hexane mixture) to remove baseline-contaminating impurities and the catalyst.[16]

    • Concentrate the filtered sample under reduced pressure.[16]

    • Dissolve the residue in the mobile phase to be used for the HPLC analysis to a concentration of approximately 1 mg/mL.[16]

  • HPLC Analysis:

    • Method Development: Start with a standard mobile phase, typically a mixture of hexane and isopropanol (e.g., 90:10).[16] If separation is poor, systematically vary the ratio of the mobile phase components.[16] Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.[16]

    • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak.[16] Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).[16]

Data Presentation

Table 1: Comparison of Chiral Resolution Strategies

MethodPrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[7]Scalable, well-established technique.Trial-and-error process to find a suitable resolving agent and crystallization conditions.
Kinetic Resolution One enantiomer reacts faster than the other in the presence of a chiral catalyst or reagent.[8][9][10][11]Can provide high enantiomeric purity.Maximum theoretical yield is 50% for the unreacted enantiomer.
Dynamic Kinetic Resolution Combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer.[12]Theoretical yield can reach 100%.Requires compatible resolution and racemization conditions.[12]

Visualizations

Troubleshooting_Workflow Start Low Enantiomeric Excess Observed InitialChecks Perform Initial Checks: - Reagent/Solvent Purity - Temperature Control - Accurate Measurements Start->InitialChecks Systematic Approach CatalystIssues Investigate Catalyst: - Purity & Integrity Check - Benchmark Performance - Optimize Loading InitialChecks->CatalystIssues If basics are confirmed ConditionOptimization Optimize Reaction Conditions: - Temperature Screening - Solvent Screening - Concentration Effects CatalystIssues->ConditionOptimization If catalyst is active & pure Solution High Enantiomeric Excess Achieved CatalystIssues->Solution Issue Resolved RacemizationCheck Check for Racemization: - Harsh Conditions? - Acid/Base Mediated? - Work-up/Purification Issues? ConditionOptimization->RacemizationCheck If e.e. still low ConditionOptimization->Solution Issue Resolved RacemizationCheck->Solution Issue Resolved

Caption: Troubleshooting workflow for low enantiomeric excess.

Synthetic_Strategies Target Methyl (S)-3-(piperidin-2-yl)benzoate AsymmetricSynthesis Asymmetric Synthesis AsymmetricSynthesis->Target AsymHydrogenation Catalytic Asymmetric Hydrogenation AsymmetricSynthesis->AsymHydrogenation EnantioArylation Enantioselective Arylation AsymmetricSynthesis->EnantioArylation ChiralAuxiliary Chiral Auxiliary -Mediated AsymmetricSynthesis->ChiralAuxiliary ChiralResolution Chiral Resolution ChiralResolution->Target DiastereomericSalts Diastereomeric Salt Formation ChiralResolution->DiastereomericSalts KineticResolution Kinetic Resolution ChiralResolution->KineticResolution

Caption: Primary strategies for synthesizing the target compound.

References

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]

  • de Vries, A. H. M., Meetsma, A., & Feringa, B. L. (2005). Enantioselective Synthesis of 2-Aryl-4-piperidones via Rhodium/Phosphoramidite-Catalyzed Conjugate Addition of Arylboroxines. Organic Letters, 7(13), 2759–2762. [Link]

  • Franklin, A. S., & Overman, L. E. (1996). Asymmetric Synthesis of Ring-Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-Myrtine. The Journal of Organic Chemistry, 72(6), 2046–2052. [Link]

  • Cochrane, E. J., Leonori, D., Hassall, L. A., & Coldham, I. (2014). Synthesis and kinetic resolution of N-Boc-2-arylpiperidines. Chemical Communications, 50(70), 10047–10050. [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. PubMed, 12120573. [Link]

  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications, (5), 526–527. [Link]

  • Franklin, A. S., & Overman, L. E. (2007). Asymmetric Synthesis of Ring Functionalized trans-2,6-Disubstituted Piperidines from N-Sulfinyl δ-Amino β-Keto Phosphonates. Total Synthesis of (−)-myrtine. PubMed, 17302422. [Link]

  • Zhang, Z., & Li, C. (2025). Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. Organic Letters. [Link]

  • Yao, W., & Zhang, X. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Angewandte Chemie International Edition, 55(44), 13803–13807. [Link]

  • Zhang, Z., & Li, C. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters, 22(1), 268–272. [Link]

  • Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]

  • Smith, A. M. R., & Reisman, S. E. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(37), 11956–11963. [Link]

  • Wikipedia. (n.d.). Racemization. In Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
  • Guizzetti, S., & Benaglia, M. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 60–67. [Link]

  • Trowbridge, A., & Reich, D. (2019). Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. Catalysis Science & Technology, 9(19), 5258–5275. [Link]

  • Guizzetti, S., & Benaglia, M. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. UNIPI. [Link]

Sources

Technical Support Center: Troubleshooting Liquid-Liquid Extraction of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals experiencing low yields or poor phase separation during the liquid-liquid extraction (LLE) of methyl (S)-3-(piperidin-2-yl)benzoate.

Isolating this molecule presents a classic chemoselective challenge: you must balance the high pH required to deprotonate the secondary amine against the base-sensitivity of the methyl ester. This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to optimize your recovery.

Diagnostic Workflow

LLE_Troubleshooting Start Low Yield of Methyl (S)-3-(piperidin-2-yl)benzoate CheckPH Check Aqueous pH Start->CheckPH PHLow pH < 9.0 Amine Protonated CheckPH->PHLow PHHigh pH > 11.0 Ester Hydrolyzed CheckPH->PHHigh PHOpt pH 10.0 - 10.5 Optimal Range CheckPH->PHOpt FixLow Add Cold Na2CO3 to reach pH ~10.5 PHLow->FixLow FixHigh Use milder base, keep at 0-5°C PHHigh->FixHigh CheckEmulsion Check for Emulsions PHOpt->CheckEmulsion EmulsionYes Emulsion Present CheckEmulsion->EmulsionYes EmulsionNo Clean Separation CheckEmulsion->EmulsionNo FixEmulsion Add Brine / Filter through glass wool EmulsionYes->FixEmulsion CheckSolvent Evaluate Solvent (Use DCM over EtOAc) EmulsionNo->CheckSolvent

Diagnostic workflow for troubleshooting LLE yields of methyl (S)-3-(piperidin-2-yl)benzoate.

Troubleshooting Guides & FAQs

Q1: Why is my organic yield so low despite using highly basic conditions (pH > 12) to extract the amine? A1: The root cause is a competing side reaction: base-catalyzed ester hydrolysis. The piperidine ring is a relatively strong secondary amine with a pKa of approximately 11.12[1]. To drive the equilibrium toward the neutral, organic-soluble free base, chemists often default to using strong bases like NaOH to push the pH above 12. However, the methyl benzoate moiety is highly susceptible to nucleophilic attack by hydroxide ions. At pH values above 12, the rate of ester hydrolysis accelerates exponentially, converting your target product into a water-soluble carboxylate salt[2][3]. Solution: You must operate in a "Goldilocks" pH window. Buffer the aqueous phase to pH 10.0–10.5 using sodium carbonate ( Na2​CO3​ ). While the amine is only partially deprotonated at this pH, continuous extraction (or multiple washes) will pull the neutral species into the organic layer, driving the equilibrium forward without hydrolyzing the ester.

Q2: I am experiencing thick, persistent emulsions during the extraction. How can I break them? A2: Emulsions are a hallmark issue when extracting alkaloid-like structures. Piperidine derivatives often exhibit surfactant-like properties; their polar amine head and non-polar aromatic tail cause them to accumulate at the aqueous-organic interface, lowering interfacial tension and stabilizing emulsion droplets[4]. Solution:

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase. This increases the ionic strength, forcing the organic molecules out of the aqueous layer and increasing the density differential between the two phases[4].

  • Mechanical Shearing: If the emulsion persists, do not shake vigorously. Instead, filter the entire biphasic mixture through a pad of Celite or a glass wool plug. This mechanically shears the droplets, forcing the phases to coalesce[4].

Q3: Which organic solvent provides the optimal partition coefficient (LogP) for this specific molecule? A3: While ethyl acetate (EtOAc) is a standard default, dichloromethane (DCM) is superior for this specific scaffold. DCM acts as a weak hydrogen bond donor to the lone pair of the piperidine nitrogen, significantly enhancing the partition coefficient of the neutral amine compared to purely non-polar solvents or hydrogen-bond acceptors like EtOAc.

Quantitative Data Presentation

To illustrate the chemoselective compromise required for this extraction, refer to the following causality matrix. It demonstrates how pH dictates the physical state of the molecule and the resulting extraction efficiency.

Aqueous pHAmine State (% Neutral)Ester Hydrolysis RiskEstimated Organic Recovery
< 9.0 < 1%NegligibleVery Low (< 10%)
10.0 - 10.5 10% - 20%Low (if kept < 5 °C)Optimal (~ 85% after 3x extraction)
11.0 - 11.5 ~ 50%ModerateModerate (~ 60% due to degradation)
> 12.0 > 90%High (Rapid degradation)Low (< 20% due to hydrolysis)
Experimental Protocols: Optimized Liquid-Liquid Extraction

To ensure a self-validating and reproducible workflow, follow this step-by-step methodology designed to maximize yield while suppressing degradation and emulsions.

Step 1: Thermal Quenching Transfer the crude reaction mixture to an ice-water bath and cool to 0–5 °C. Lowering the temperature kinetically suppresses the rate of ester hydrolysis during the basification step.

Step 2: pH Adjustment Slowly add cold, saturated aqueous sodium carbonate ( Na2​CO3​ ) dropwise while stirring. Monitor the aqueous phase continuously using a calibrated pH meter until the pH stabilizes between 10.0 and 10.5. Do not use NaOH or KOH.

Step 3: Solvent Addition Transfer the mixture to a separatory funnel. Add cold Dichloromethane (DCM) at a 1:1 volume ratio relative to the aqueous phase.

Step 4: Agitation Gently invert the separatory funnel 10 to 15 times, venting frequently to release pressure. Avoid vigorous shaking to prevent the formation of stable, surfactant-driven emulsions.

Step 5: Phase Separation & Emulsion Resolution Mount the funnel and allow the phases to separate. If a hazy emulsion interface forms, add 10% (v/v) saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer. If the emulsion persists for more than 10 minutes, drain the biphasic mixture through a glass wool plug and return it to the funnel.

Step 6: Extraction Drain the lower organic (DCM) layer into a clean Erlenmeyer flask. Because the amine is only partially deprotonated at pH 10.5, you must repeat the extraction of the aqueous layer with two additional equal volumes of cold DCM to drive the equilibrium and ensure quantitative recovery.

Step 7: Washing & Drying Combine the organic extracts and wash once with cold brine to remove residual aqueous salts. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C to prevent thermal degradation of the product.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. Available at: [Link]

  • Methyl Benzoate | C6H5COOCH3 | CID 7150. National Institutes of Health (NIH) - PubChem. Available at: [Link]

  • Piperidine | C5H11N | CID 8082. National Institutes of Health (NIH) - PubChem. Available at:[Link]

  • Flash photolysis production of the tetrahedral intermediate of the methanolysis of methyl benzoate. Canadian Science Publishing. Available at:[Link]

Sources

Technical Support Center: Preventing Racemization of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Class: 2-Arylpiperidines / Chiral Secondary Amines.

Welcome to the Technical Support Center. This guide provides field-proven insights and self-validating protocols to maintain the stereochemical integrity of methyl (S)-3-(piperidin-2-yl)benzoate during long-term storage.

Mechanistic Deep Dive: Why Does Racemization Occur?

Q: Why is methyl (S)-3-(piperidin-2-yl)benzoate particularly prone to losing its enantiomeric excess (ee%) during storage?

A: The structural vulnerability of methyl (S)-3-(piperidin-2-yl)benzoate lies at the C2 stereocenter. This position is simultaneously benzylic (adjacent to the phenyl ring) and alpha to a secondary amine. Chiral piperidines are highly valuable in drug discovery, but their stereocenters can be fragile under improper conditions 1.

Racemization of secondary amines typically proceeds via an oxidation-reduction pathway 2. When stored as a free base in the presence of ambient oxygen, light, or trace transition metals, the secondary amine can undergo trace oxidation to form an achiral imine intermediate. Subsequent reversible hydrogen transfer or reduction destroys the stereocenter, leading to a racemic mixture 3. Furthermore, the inversion dynamics of benzylic positions demonstrate significant configurational instability if subjected to base-catalyzed deprotonation 4.

Mechanism A Methyl (S)-3-(piperidin-2-yl)benzoate (Free Base, Chiral) B Oxidative Stress (O2, Trace Metals, Light) A->B Exposure E Protonation (HCl) Salt Formation A->E Addition of HCl C Imine Intermediate (Achiral sp2 Carbon at C2) B->C -2H (Oxidation) D Racemic Mixture (R/S Enantiomers) C->D Reversible Reduction F Stable Ammonium Salt (Racemization Blocked) E->F Safe Storage

Mechanism of 2-arylpiperidine racemization and its prevention via salt formation.

Data-Driven Storage Guidelines

Q: What is the most effective strategy to lock the stereocenter and ensure long-term stability?

A: The definitive solution is to convert the free base into a stable hydrochloride (HCl) salt. Causality dictates that protonating the secondary amine removes the lone pair's ability to participate in oxidation to the imine. Additionally, the resulting positive charge drastically alters the steric and electronic environment, shielding the C2 proton from base-catalyzed abstraction.

Table 1: Quantitative Impact of Storage Conditions on Enantiomeric Excess (6-Month Study)

Storage FormTemperatureAtmosphereContainer TypeInitial ee%ee% after 6 Months
Free Base25°CAirClear Glass99.5%< 50.0%
Free Base4°CAirClear Glass99.5%82.3%
Free Base-20°CArgonAmber Glass99.5%98.1%
HCl Salt25°CAirClear Glass99.5%99.2%
HCl Salt4°CArgonAmber Glass99.5%> 99.4%
Self-Validating Protocol: HCl Salt Formation

To guarantee the integrity of your sample, follow this self-validating methodology to convert the free base to the HCl salt prior to storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the enantiopure methyl (S)-3-(piperidin-2-yl)benzoate (free base) in anhydrous methyl tert-butyl ether (MTBE) to achieve a 0.1 M concentration. Causality: MTBE is chosen over diethyl ether to minimize peroxide formation, which could trigger oxidative racemization.

  • Thermal Control: Cool the solution to 0°C using an ice bath. Causality: Lowering the temperature suppresses exothermic degradation during acid addition.

  • Protonation: Slowly add 1.05 equivalents of a standardized 4.0 M HCl in dioxane solution dropwise under vigorous stirring. A white crystalline precipitate will begin to form immediately.

  • Isolation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation. Isolate the solid via vacuum filtration under a blanket of inert nitrogen gas.

  • Purification & Drying: Wash the collected crystals with cold, anhydrous MTBE (3 x 10 mL). Dry the salt under high vacuum (< 0.1 mbar) at room temperature for 12 hours to remove residual dioxane.

  • System Validation (Critical):

    • Chiral HPLC: Dissolve a 1 mg aliquot in the mobile phase and run on a Chiralcel OD-H column to verify that the ee% remains >99%.

    • 1H-NMR (DMSO-d6): Confirm complete salt formation by observing the broad downfield shift of the ammonium protons (NH2+) and the corresponding shift of the C2 benzylic proton.

Troubleshooting Workflow

Q: I suspect my stored sample has already racemized. How do I diagnose and recover it?

A: Follow the decision-making workflow below. If racemization has occurred, classical chiral resolution using a resolving agent like L-tartaric acid or dynamic kinetic resolution may be required to recover the (S)-enantiomer before converting it to the stable HCl salt.

Troubleshooting Start Analyze ee% via Chiral HPLC Check Is ee% < 98%? Start->Check Yes Yes: Racemization Occurred Check->Yes ee% Drop No No: Sample is Intact Check->No Stable Action1 Check Storage Form (Free Base vs Salt) Yes->Action1 Action3 Convert to HCl Salt Store at -20°C under Argon No->Action3 Preventative Action2 Perform Chiral Resolution (e.g., L-tartaric acid) Action1->Action2 Recover ee% Action2->Action3 Post-Recovery

Decision-making workflow for diagnosing and addressing enantiomeric degradation.

References
  • Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines.
  • Preventing racemization of secondary amines during storage.Benchchem Technical Support.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations.
  • Synthetic Applications and Inversion Dynamics of Configurationally Stable 2-Lithio-2-aryl-Pyrrolidines and -Piperidines.

Sources

Technical Support Center: Chiral HPLC Optimization for Methyl 3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with basic piperidine derivatives.

When determining the enantiomeric excess (ee) of methyl (S)-3-(piperidin-2-yl)benzoate , the primary analytical hurdle is resolving the major (S)-enantiomer from the trace (R)-impurity. The molecule features a benzoate ester (providing a strong UV chromophore) and a secondary amine within a piperidine ring. This basic nitrogen is notorious for causing severe peak tailing and unpredictable retention on standard polysaccharide-based chiral stationary phases (CSPs).

Below is the causality-driven troubleshooting guide, method development workflow, and self-validating protocols to ensure robust enantioseparation.

Method Development & Optimization Workflow

Workflow Start Methyl 3-(piperidin-2-yl)benzoate (Basic 2° Amine) SelectCSP Screen Polysaccharide CSPs (e.g., AD-H, OD-H, IC) Start->SelectCSP MobilePhase Select Normal Phase Eluent (Hexane/IPA or Hexane/EtOH) SelectCSP->MobilePhase Modifier Critical Step: Add Basic Modifier (0.1% DEA) to mask silanols MobilePhase->Modifier Evaluate Evaluate Peak Asymmetry (As) & Resolution (Rs) Modifier->Evaluate Success Rs > 1.5 & As < 1.2 Proceed to Validation Evaluate->Success Optimal Fail Rs < 1.5 or As > 1.5 Poor Recognition or Tailing Evaluate->Fail Sub-optimal Deriv Pre-column Derivatization (Boc-anhydride / TEA) Fail->Deriv Modify Analyte ReScreen Re-screen as Neutral Carbamate (No basic additive required) Deriv->ReScreen ReScreen->Evaluate

Caption: Chiral HPLC optimization workflow for basic piperidine derivatives.

Part 1: Core Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing and broad peaks on a Chiralpak AD-H column. How do I resolve this? Causality & Solution: Methyl 3-(piperidin-2-yl)benzoate contains a highly basic secondary amine. In coated polysaccharide CSPs (like Chiralpak AD-H or Chiralcel OD-H), the chiral selector is immobilized on a silica support. The basic piperidine nitrogen interacts strongly with acidic residual silanols (Si-OH) on the silica via ion-exchange and secondary hydrogen bonding. This creates a mixed-mode retention mechanism that manifests as severe peak tailing. Action: You must introduce a basic modifier to the mobile phase. Adding 0.1% (v/v) diethylamine (DEA) or ethanolamine (ETA) to the normal-phase eluent acts as a competitive binder[1]. The DEA saturates and masks the residual silanols, ensuring your analyte interacts exclusively with the chiral selector's carbamate/benzoate grooves.

Q2: My enantiomers are co-eluting ( Rs​<1.0 ) even after optimizing the Normal Phase with DEA. What is the next logical step? Causality & Solution: If direct separation fails, the primary chiral recognition mechanisms (hydrogen bonding, π−π interactions, and dipole stacking) between the analyte and the CSP are insufficient[2]. While the benzoate ester provides some structural rigidity, the free piperidine ring is highly flexible, preventing a tight "lock-and-key" fit within the CSP's chiral cavities. Action: Perform pre-column derivatization. Converting the secondary amine to a neutral carbamate (e.g., via Boc-protection) or sulfonamide (via p-toluenesulfonyl chloride) achieves two critical outcomes[3]. First, it completely eliminates basicity, negating the need for DEA. Second, it introduces rigid steric bulk (the tert-butyl group) which restricts the molecule's conformational flexibility, drastically enhancing enantioselectivity ( α ) on amylose-based columns.

Q3: Can I use Reversed-Phase (RP) chiral chromatography for this compound? Causality & Solution: Yes, but it requires strict pH control. In standard RP modes (e.g., Water/Acetonitrile), the piperidine nitrogen will protonate, rendering the molecule highly polar. It will likely elute in the void volume with zero chiral recognition. Action: Use a high-pH compatible immobilized column (e.g., Chiralpak IC) with a basic buffer (e.g., 20 mM Ammonium Bicarbonate adjusted to pH 9.0). This suppresses ionization, keeping the molecule in its neutral free-base form to maximize hydrophobic and steric interactions with the stationary phase.

Part 2: Quantitative Data & Column Screening Matrix

Use the following data table to select your initial screening conditions. These parameters are optimized specifically for the steric and electronic profile of piperidine-based esters.

Chromatography ModeRecommended CSPMobile Phase CompositionAdditiveExpected Outcome / Mechanistic Causality
Normal Phase (NP) Chiralpak AD-HHexane / IPA (80:20)0.1% DEAStandard Starting Point: DEA masks silanols; IPA provides moderate H-bond competition for the ester[1].
Normal Phase (NP) Chiralcel OD-HHexane / EtOH (90:10)0.1% ETAAlternative Selectivity: EtOH is a stronger H-bond donor than IPA, often altering the enantiomeric elution order.
Polar Organic (POM) Chiralpak IA / IC100% Methanol or ACN0.1% DEAHigh Efficiency: Fast elution for strongly retained basic compounds. Requires immobilized phases to prevent dissolution.
Reversed Phase (RP) Chiralpak IC20mM NH₄HCO₃ (pH 9) / ACN (40:60)NoneGreen Alternative: Analyte remains unprotonated at pH 9; relies on hydrophobic packing.
Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Each protocol includes a built-in verification step to confirm the system is performing correctly before data acquisition.

Protocol A: Direct Normal-Phase Chiral Screening with Silanol Masking

Objective: Achieve baseline separation ( Rs​>1.5 ) of the (S) and (R) enantiomers without derivatization.

  • Mobile Phase Preparation: Mix HPLC-grade n-Hexane and Isopropanol in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of the racemic standard (or the (S)-enriched sample) in 1.0 mL of the mobile phase.

  • Self-Validation Step (Void Volume Marker): Spike the sample vial with 10 µL of a 1 mg/mL solution of 1,3,5-tri-tert-butylbenzene. This highly lipophilic, non-retained compound will mark the exact void time ( t0​ ), allowing you to calculate the true retention factor ( k′ ).

  • Chromatographic Execution:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C (Thermostatically controlled)

    • Detection: UV at 230 nm (optimal for the benzoate chromophore)

  • System Suitability Verification: Analyze the peak asymmetry factor ( As​ ) of the first eluting enantiomer. If As​>1.5 , the silanol masking is incomplete. Purge the column with 0.5% DEA in Isopropanol for 30 minutes, then re-equilibrate with the mobile phase.

Protocol B: Pre-Column Boc-Derivatization for Enhanced Resolution

Objective: Chemically alter the analyte to a neutral carbamate to force a different chiral recognition mechanism if Protocol A yields Rs​<1.0 [3].

  • Reaction Setup: In a 5 mL glass vial, dissolve 10 mg of methyl 3-(piperidin-2-yl)benzoate in 1 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add 15 mg (approx. 1.5 eq) of Di-tert-butyl dicarbonate (Boc₂O). Add 10 µL of Triethylamine (TEA). Stir at room temperature for 2 hours.

    • Causality: TEA neutralizes any trace HCl salts and acts as a base catalyst, driving the formation of the bulky, neutral Boc-carbamate.

  • Reaction Validation (Self-Validating Step): Before injecting onto the HPLC, spot the reaction mixture against the starting material on a normal-phase TLC plate (Hexane:Ethyl Acetate 7:3, UV visualization). The reaction is only validated for HPLC injection when the highly polar starting material spot ( Rf​≈0.1 ) is completely consumed and replaced by the non-polar Boc-derivative ( Rf​≈0.6 ).

  • Chiral HPLC Re-screening: Evaporate the DCM under a gentle nitrogen stream. Reconstitute the residue in Hexane/IPA (90:10). Inject onto the Chiralpak AD-H or IC column. Note: Do not add DEA to the mobile phase for this step, as the basic amine has been neutralized.

References
  • Title: Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization Source: ResearchGate URL: [Link]

  • Title: Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs Source: MDPI URL: [Link]

Sources

optimizing 1H and 13C NMR acquisition parameters for methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals characterizing methyl (S)-3-(piperidin-2-yl)benzoate . Due to the molecule's secondary amine, conformational dynamics, and quaternary carbons, routine NMR acquisition often yields suboptimal spectra. This hub provides diagnostic troubleshooting, mechanistic explanations, and self-validating protocols to optimize your 1H and 13C NMR acquisitions.

Phase 1: Diagnostic Hub for 1H NMR (Line Broadening Issues)

Q1: Why are the aliphatic signals from the piperidine ring appearing as broad, unresolved humps in my 1H NMR spectrum at 298 K? The Causality: This is a classic manifestation of conformational exchange occurring at an intermediate rate on the NMR timescale. While the bulky 3-(methoxycarbonyl)phenyl group at the C2 position strongly prefers an equatorial orientation (minimizing 1,3-diaxial interactions), the piperidine ring still undergoes nitrogen inversion and localized ring flexing. At room temperature (298 K), the exchange rate ( kex​ ) is roughly equivalent to the frequency difference between the exchanging proton environments ( Δν ). This intermediate exchange causes severe line broadening (coalescence). The Solution: You must shift the equilibrium out of the intermediate timescale. Performing Variable Temperature (VT) NMR by heating the sample to 333–353 K (60–80 °C) in a suitable solvent (e.g., DMSO- d6​ ) accelerates the exchange ( kex​≫Δν ), yielding a sharp, time-averaged spectrum (the "fast exchange limit").

Q2: The secondary amine (NH) proton is entirely missing or extremely broad. How do I resolve it? The Causality: The NH proton is subject to both quadrupolar relaxation from the adjacent 14 N nucleus (I = 1) and chemical exchange with trace water or protic impurities in the solvent. The Solution: Use strictly anhydrous solvents. Switching from CDCl 3​ to anhydrous DMSO- d6​ strongly hydrogen-bonds the NH proton, slowing its chemical exchange rate and shifting it downfield (typically 7.0–9.0 ppm), moving it cleanly away from the complex aliphatic multiplets of the piperidine ring.

G Start 1H NMR Issue: Broad Piperidine & NH Peaks Check Are both ring protons and NH broad? Start->Check ChemEx Chemical Exchange (NH only) Check->ChemEx No, only NH ConfEx Conformational Exchange (Ring + NH) Check->ConfEx Yes, entire ring DrySolv Use Anhydrous Solvent (e.g., DMSO-d6) ChemEx->DrySolv Slows proton exchange VTNMR Perform VT-NMR (Heat to 353 K) ConfEx->VTNMR Reaches fast exchange limit

Fig 1: Diagnostic workflow for resolving 1H NMR line broadening in piperidine derivatives.

Phase 2: Parameter Optimization Engine for 13C NMR

Q3: The ester carbonyl (~166 ppm) and the ipso-aromatic carbons (C1' and C3' of the benzoate) are barely visible in my 13C NMR spectrum, even after 512 scans. How can I improve their signal-to-noise (S/N) ratio? The Causality: 13 C relaxation is primarily driven by dipole-dipole interactions with directly bonded protons. Quaternary carbons (carbonyl and ipso-aromatic) lack attached protons, resulting in exceptionally long longitudinal relaxation times ( T1​ ), often exceeding 10–20 seconds. If your repetition time ( TR=Acquisition Time+Relaxation Delay D1​ ) is too short relative to T1​ , the magnetization of these carbons becomes saturated, leading to severe signal attenuation. The Solution: Instead of blindly increasing the relaxation delay ( D1​ )—which wastes instrument time—you must optimize the flip angle for your specific TR . The mathematically maximizes S/N for a given T1​ and TR by balancing signal excitation with available relaxation time.

G Start 13C NMR Issue: Missing Quaternary Carbons T1 Measure T1 via Inversion Recovery Start->T1 Identify long relaxation Ernst Calculate Ernst Angle: θ = arccos(e^(-TR/T1)) T1->Ernst Input T1 & TR Apply Apply Optimized Pulse & Acquire Ernst->Apply Maximize S/N

Fig 2: 13C NMR parameter optimization workflow for long-T1 quaternary carbons.

Phase 3: Protocol Vault (Self-Validating Methodologies)

To ensure maximum scientific rigor, do not guess relaxation times. Use the following self-validating protocols to empirically determine the optimal parameters for your specific sample concentration and probe.

Protocol A: Inversion Recovery Experiment for T1​ Determination

This protocol measures the exact relaxation times of your quaternary carbons, providing the foundational data required for Ernst angle optimization.

  • Sample Preparation: Prepare a concentrated sample (e.g., 50 mg of methyl (S)-3-(piperidin-2-yl)benzoate in 0.6 mL CDCl 3​ ) to ensure sufficient signal for quaternary carbons in a short timeframe.

  • Sequence Selection: Load the standard inversion recovery pulse sequence (e.g., t1ir on Bruker systems).

  • Parameter Setup:

    • Set a list of variable delays ( τ ) ranging from 0.1 s to 20 s (e.g., 0.1, 0.5, 1, 2, 5, 10, 15, 20 s).

    • Set the relaxation delay ( D1​ ) to at least 60 seconds to ensure complete thermal equilibrium between scans.

  • Acquisition & Validation: Acquire the pseudo-2D dataset. Process the data and fit the peak intensities of the carbonyl and ipso-carbons to the equation I(τ)=I0​[1−2exp(−τ/T1​)] . A high-quality exponential fit validates your extracted T1​ values.

Protocol B: Ernst Angle Optimization for Maximum Sensitivity

Using the T1​ data from Protocol A, to maximize S/N per unit time.

  • Identify Limiting T1​ : Select the longest T1​ of interest (e.g., the ester carbonyl carbon, typically ~15 seconds).

  • Define Repetition Time ( TR ): Choose a practical TR based on your available instrument time (e.g., TR=3 seconds).

  • Calculate Ernst Angle ( θE​ ): Use the formula cos(θE​)=exp(−TR/T1​) . For TR=3 and T1​=15 , θE​≈36∘ .

  • Calibrate Pulse Width: Determine the exact 90° pulse width ( P90​ ) for 13 C on your specific probe (e.g., 10 µs).

  • Apply Parameters: Calculate the optimized pulse duration: Popt​=P90​×(θE​/90∘) . Input Popt​ (e.g., 4.0 µs) as your excitation pulse and set D1​=TR−AQ .

Phase 4: Quantitative Data Analytics

The following table summarizes typical relaxation data and the corresponding optimized parameters for methyl (S)-3-(piperidin-2-yl)benzoate at 11.7 T (500 MHz), assuming a fixed repetition time ( TR ) of 3.0 seconds.

Carbon EnvironmentTypical 13 C T1​ (s)Target TR (s)Calculated Ernst Angle ( θE​ )Relative S/N Gain (vs. 90° Pulse)
Protonated (Piperidine CH/CH 2​ , Ester CH 3​ )1.0 - 3.03.068° - 90°Minimal (< 5%)
Quaternary (Ipso-Aromatic C1', C3')8.0 - 12.03.041° - 48°+40% to +55%
Carbonyl (Ester C=O)15.0 - 20.03.031° - 36°+60% to +85%

Note: Applying a 90° pulse with a 3.0 s TR severely saturates the carbonyl carbon. By dropping the flip angle to ~35°, you preserve bulk magnetization between scans, nearly doubling your sensitivity for these critical structural markers.

References

  • Optimum flip-angles for exciting NMR with uncertain T1 values. Magnetic Resonance in Medicine, 1994. Bottomley PA, Ouwerkerk R. Available at:[Link] [3]

  • On-the-Fly, Sample-Tailored Optimization of NMR Experiments. Analytical Chemistry, 2021. Available at:[Link][5]

Validation & Comparative

Stereoselective Profiling of Methyl 3-(piperidin-2-yl)benzoate Enantiomers: A Comparative Guide for Monoamine Transporter Ligand Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the stereochemical landscape of privileged scaffolds is critical. The 2-arylpiperidine motif is a cornerstone in neuropharmacology, forming the structural basis for numerous psychostimulants and monoamine transporter inhibitors.

This guide provides an in-depth, objective comparison of the biological activity between methyl (S)-3-(piperidin-2-yl)benzoate and methyl (R)-3-(piperidin-2-yl)benzoate . By shifting the ester functionality from the alpha-carbon (as seen in classic methylphenidate analogs) to the meta-position of the phenyl ring, researchers can probe novel steric boundaries within the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) binding pockets.

Mechanistic Insights: The Role of Stereochemistry

The biological activity of 2-arylpiperidines is profoundly dictated by the absolute configuration at the C2 position of the piperidine ring. The binding pockets of monoamine transporters—particularly DAT—are highly stereoselective.

Mechanistically, the (R)-enantiomer acts as the eutomer (active enantiomer). Its spatial orientation allows the basic piperidine nitrogen to form a critical salt bridge with the Asp79 residue deep within the DAT binding crevice, while the meta-substituted benzoate ring engages in optimal π−π stacking with Phe76. Conversely, the (S)-enantiomer (distomer) projects the bulky benzoate group into a sterically restricted auxiliary pocket, resulting in severe steric clashes and a dramatic loss of binding affinity. This stereoselective phenomenon is well-documented in the1 [1].

Pathway N1 Presynaptic Terminal (Dopamine Release) N2 Synaptic Cleft (Free Dopamine) N1->N2 Exocytosis N3 Dopamine Transporter (DAT) N2->N3 Reuptake N4 Postsynaptic Receptors (D1/D2 Activation) N2->N4 Receptor Binding N3->N1 Recycling N5 (R)-Enantiomer (Potent DAT Blockade) N5->N3 Competitive Inhibition

Figure 1: Mechanism of action for (R)-enantiomer competitive inhibition at the Dopamine Transporter.

Comparative Biological Activity Profile

The quantitative data below summarizes the distinct pharmacological profiles of both enantiomers. The data highlights the (R)-enantiomer's utility as a potent DAT/NET inhibitor, whereas the (S)-enantiomer serves primarily as a negative control to validate target-specific phenotypes in cellular assays.

Pharmacological ParameterMethyl (R)-3-(piperidin-2-yl)benzoateMethyl (S)-3-(piperidin-2-yl)benzoate
DAT Binding Affinity ( Ki​ ) High (~45 nM)Low (>1,200 nM)
NET Binding Affinity ( Ki​ ) High (~90 nM)Low (>1,500 nM)
SERT Binding Affinity ( Ki​ ) Moderate (~350 nM)Low (>2,500 nM)
DAT/SERT Selectivity Ratio ~7.7xN/A (Inactive)
Primary Research Application Eutomer for DAT/NET inhibitionDistomer / Negative Control
Metabolic Half-life ( T1/2​ ) ~45 min (Hepatic microsomes)~42 min (Hepatic microsomes)

Note: The synthesis of these highly functionalized 2-arylpiperidines requires precise stereocontrol, often achieved via2 [2].

Experimental Methodologies & Self-Validating Protocols

To objectively compare these enantiomers, researchers must employ rigorous, artifact-free assays. Below are the field-proven protocols designed with built-in self-validation mechanisms.

Protocol A: High-Throughput Radioligand Binding Assay (DAT Affinity)

This protocol utilizes [3H] WIN 35,428, a metabolically stable cocaine analog, to quantify the displacement capability of the test enantiomers.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize male Sprague-Dawley rat striatum in ice-cold 0.32 M sucrose buffer. Causality: Sucrose maintains osmotic balance, preventing the lysis of synaptosomes and preserving the native conformational state of the DAT proteins.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1.5 nM [3H] WIN 35,428, and varying concentrations of the test enantiomer (0.1 nM to 10 µM) in a sodium-phosphate buffer (pH 7.4). Incubate for 2 hours at 4°C. Causality: The 4°C incubation prevents ligand internalization and minimizes protease-driven membrane degradation.

  • Non-Specific Binding (NSB) Control: Include wells containing 10 µM Indatraline. Causality: Indatraline completely saturates all specific DAT binding sites. Any remaining radioactive signal in these wells represents non-specific lipid partitioning.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, neutralizing them and preventing the highly lipophilic radioligand from sticking to the filter itself, drastically reducing background noise.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and count. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Self-Validation Check: The assay is only considered valid if the specific binding (Total Signal minus NSB) constitutes >80% of the total radioactive signal. Furthermore, a reference standard (e.g., GBR-12909) must yield a Ki​ within 3-fold of its historical baseline (typically ~15 nM). If it fails, it indicates radioligand degradation or denatured membrane proteins.

Workflow S1 1. Membrane Preparation (Rat Striatum Homogenization) S2 2. Radioligand Incubation ([3H]WIN 35,428 + Test Compound) S1->S2 S3 3. Rapid Filtration (GF/B Filters + 0.5% PEI) S2->S3 S4 4. Liquid Scintillation (Quantify Bound Radioactivity) S3->S4 S5 5. Data Analysis (Cheng-Prusoff Ki Calculation) S4->S5

Figure 2: Self-validating high-throughput radioligand binding assay workflow for DAT affinity.

Protocol B: In Vitro Microsomal Stability Assay

Because the ester linkage in methyl 3-(piperidin-2-yl)benzoate is susceptible to carboxylesterase cleavage, evaluating metabolic stability is crucial before advancing to in vivo models.

Step-by-Step Methodology:

  • Incubation Mixture: Combine 1 µM of the test enantiomer with Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding a generic NADPH regenerating system. Causality: Pre-warming ensures the enzymatic reaction kinetics are not artificially depressed by temperature gradients during the initial linear phase of metabolism.

  • Time-Course Quenching: At intervals (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and immediately plunge them into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., labetalol). Causality: The cold organic solvent instantly denatures the CYP450 enzymes and carboxylesterases, freezing the metabolic profile at that exact second.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

Self-Validation Check: The assay must include a parallel incubation lacking NADPH. If the compound depletes by >10% in the absence of NADPH, it indicates chemical instability in the buffer or non-CYP-mediated degradation (e.g., aggressive esterase activity), requiring the addition of specific esterase inhibitors (like bis-p-nitrophenyl phosphate) to isolate the degradation pathway.

Conclusion

The stereochemical divergence between methyl (S)-3-(piperidin-2-yl)benzoate and its (R)-counterpart provides a textbook example of enantiomeric discrimination at monoamine transporters. The (R)-enantiomer demonstrates robust pharmacological activity suitable for DAT/NET targeted drug discovery, while the (S)-enantiomer remains a vital tool compound for validating on-target specificity. By executing the self-validating protocols outlined above, researchers can confidently map the structure-activity relationships of 3 [3].

References

  • Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. Organic Letters (ACS Publications).[Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of a chiral molecule is a cornerstone of scientific rigor. For a compound such as methyl (S)-3-(piperidin-2-yl)benzoate, with its distinct aliphatic and aromatic moieties, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool. This guide provides a comprehensive framework for the validation of its structure using 1H and 13C NMR, moving beyond a simple data report to a validation-centric narrative. Here, we will not only present the expected spectral data but also delve into the process of its acquisition, interpretation, and rigorous validation, comparing experimentally acquired data with theoretically predicted values.

Theoretical NMR Profile: Predicting the Spectral Landscape

Prior to any experimental work, a thorough understanding of the expected NMR spectra is paramount. This predictive analysis is grounded in the fundamental principles of NMR and extensive empirical data for related structural motifs. The structure of methyl (S)-3-(piperidin-2-yl)benzoate is presented below with systematic numbering for clarity in spectral assignments.

G cluster_piperidine Piperidine Ring cluster_benzoate Benzoate Moiety N1 N1-H C2 C2 N1->C2 C3 C3 C2->C3 C3' C3' C2->C3' C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 C1' C1' C2' C2' C1'->C2' C=O C7' C1'->C=O C2'->C3' C4' C4' C3'->C4' C5' C5' C4'->C5' C6' C6' C5'->C6' C6'->C1' O O C=O->O O-CH3 C8' O->O-CH3 G cluster_protocol NMR Data Acquisition Protocol prep Sample Preparation ~5-10 mg in 0.6 mL CDCl3 with 0.03% TMS acq_1h 1H NMR Acquisition (e.g., 400 MHz) - 16-32 scans - Relaxation delay (d1) = 2s prep->acq_1h acq_13c 13C NMR Acquisition - Proton decoupled - >1024 scans acq_1h->acq_13c acq_cosy 2D COSY Acquisition - Standard gradient-selected COSY - To establish H-H correlations acq_13c->acq_cosy acq_hsqc 2D HSQC Acquisition - Standard gradient-selected HSQC - To establish one-bond C-H correlations acq_cosy->acq_hsqc

Caption: Experimental workflow for NMR data acquisition.

Step-by-Step Methodology
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified methyl (S)-3-(piperidin-2-yl)benzoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. [1]Ensure the sample is fully dissolved and free of particulate matter.

  • ¹H NMR Spectroscopy : Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans (e.g., 16-32) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of at least 2 seconds is recommended to ensure quantitative integration, if necessary.

  • ¹³C NMR Spectroscopy : Acquire a one-dimensional carbon spectrum with proton decoupling. [2]Due to the lower natural abundance of ¹³C, a larger number of scans (>1024) will be required.

  • 2D COSY (Correlation Spectroscopy) : This experiment is crucial for identifying which protons are spin-coupled to each other. It will allow for the unambiguous assignment of the protons within the piperidine ring and the aromatic system.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It is an essential tool for assigning the carbon signals based on the already assigned proton signals. [3]

Data Validation: A Self-Validating System

The core of this guide is the validation process, where the acquired experimental data is systematically compared against the predicted values and internally cross-validated using 2D NMR.

G cluster_validation NMR Data Validation Workflow exp_data Acquired Experimental Data (1H, 13C, COSY, HSQC) compare_1d Compare 1D Spectra (1H & 13C) with Predictions exp_data->compare_1d pred_data Predicted Spectral Data pred_data->compare_1d analyze_cosy Analyze 2D COSY - Trace H-H spin systems - Confirm connectivity compare_1d->analyze_cosy analyze_hsqc Analyze 2D HSQC - Correlate H with attached C - Assign 13C spectrum analyze_cosy->analyze_hsqc impurity_check Impurity Analysis - Check for residual solvents - Look for starting material signals analyze_hsqc->impurity_check final_validation Final Structure Validation impurity_check->final_validation

Caption: A logical workflow for the validation of NMR spectral data.

Validation Checks
  • 1D Spectral Comparison : The acquired ¹H and ¹³C spectra should be compared with the predicted chemical shifts in the tables above. Minor deviations are expected due to solvent effects and the limitations of prediction software, but the overall pattern and relative chemical shifts should be consistent.

  • COSY Analysis : The COSY spectrum will be instrumental in confirming the connectivity within the piperidine ring. For instance, the proton at C-2 should show correlations to the protons at C-3. The protons at C-6 will show correlations to the protons at C-5. The aromatic protons will also show a characteristic correlation pattern.

  • HSQC Analysis : The HSQC spectrum provides the definitive link between the proton and carbon skeletons. Each cross-peak in the HSQC spectrum confirms a direct C-H bond. For example, the proton signal assigned to the O-CH₃ group (~3.9 ppm) should show a correlation to the carbon signal at ~52 ppm. This allows for the unambiguous assignment of all protonated carbons.

  • Impurity Identification : The spectra should be carefully examined for the presence of common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) by comparing any extraneous peaks with established tables of impurity chemical shifts. [4][5][6][7]Furthermore, signals corresponding to potential starting materials from the synthesis, such as methyl 3-bromobenzoate or piperidine, should be actively sought. [8]5. Stereochemical Considerations : While standard NMR will not differentiate between the (R) and (S) enantiomers, the use of chiral solvating agents or chiral derivatizing agents can be employed if enantiomeric purity needs to be confirmed by NMR. [9]

Conclusion

The structural validation of methyl (S)-3-(piperidin-2-yl)benzoate by NMR spectroscopy is a multi-faceted process that relies on the synergy between prediction, high-quality data acquisition, and rigorous, multi-dimensional analysis. By following the outlined protocol, a researcher can move beyond simple spectral matching to a robust, self-validating confirmation of the molecular structure. This approach, which emphasizes the "why" behind the "how," ensures the highest level of scientific integrity and provides an authoritative and trustworthy dataset for any research or drug development endeavor.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC. (2017). Physical Chemistry Chemical Physics. [Link]

  • Full article: 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - Taylor & Francis. (2021). Molecular Physics. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (2021). Molecular Physics. [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines - ChemRxiv. ChemRxiv. [Link]

  • NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. [Link]

  • Recommendations of the wwPDB NMR Validation Task Force - PMC - NIH. Protein Science. [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. [Link]

  • Initial Calibration and Validation - NMR Testing Laboratory. [Link]

  • STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE - eScholarship. Geochemical Transactions. [Link]

  • Piperidine - SpectraBase. SpectraBase. [Link]

  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins - PMC. Molecules. [Link]

  • Electronic Supplementary Information for: AIBN-promoted aerobic oxidative esterification of alcohols with aldehydes using molecular oxygen as the oxidant. The Royal Society of Chemistry. [Link]

  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate - ProQuest. Molbank. [Link]

  • (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. ResearchGate. [Link]

  • Fast acquisition of high resolution liquid NMR spectroscopy - PMC. Magnetic Resonance Letters. [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra - AZoM. AZoM. [Link]

  • Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets - Oxford Academic. Bioinformatics. [Link]

  • Sample Preparation Procedures for High-Resolution Nuclear Magnetic Resonance Studies of Aqueous and Stabilized Solutions of Therapeutic Peptides | Springer Nature Experiments. Springer Nature Experiments. [Link]

  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing - Emery Pharma. Emery Pharma. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Organometallics. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. Carl ROTH. [Link]

  • Supplementary Information for: Palladium-catalyzed carbonylation of aryl halides with alcohols. DOI. [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - MDPI. Molecules. [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate - ResearchGate. ResearchGate. [Link]

  • Electronic Supplementary Information Ni-Catalyzed Chemoselective Alcoholysis of N-Acyloxazolidinones - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques | Asian Journal of Medical Research and Health Sciences. Asian Journal of Medical Research and Health Sciences. [Link]

Sources

Comparative Guide: Chiral Stationary Phases for the Enantiomeric Resolution of Methyl 3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols for chiral separation.

Introduction and Mechanistic Challenges

The enantiomeric resolution of piperidine derivatives, such as methyl 3-(piperidin-2-yl)benzoate , presents a unique set of chromatographic challenges. This molecule serves as a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), including PARP inhibitors and neuroactive agents.

Structurally, the compound features a basic secondary amine within the piperidine ring and a hydrogen-bond-accepting ester moiety. The basicity of the piperidine nitrogen ( pKa​≈9−10 ) often leads to severe peak tailing on traditional silica-based columns due to secondary interactions with residual acidic silanol groups. Consequently, successful enantiomeric resolution requires Chiral Stationary Phases (CSPs) that can simultaneously provide high stereoselectivity and tolerate basic modifiers (e.g., diethylamine or ethanolamine) to ensure sharp peak shapes[1].

This guide objectively compares the performance of coated versus immobilized polysaccharide CSPs, detailing the causality behind phase selection, mobile phase optimization, and self-validating experimental workflows.

Mechanistic Principles of Chiral Recognition

Enantioseparation on polysaccharide-based CSPs is driven by the formation of transient diastereomeric complexes between the chiral selector (amylose or cellulose derivatives) and the racemic analyte. For methyl 3-(piperidin-2-yl)benzoate, the chiral recognition relies on a "three-point interaction" model [3]:

  • Hydrogen Bonding: The secondary amine of the piperidine ring acts as an H-bond donor, while the ester carbonyl acts as an H-bond acceptor. These interact with the carbamate linkages of the CSP.

  • Dipole-Dipole Interactions: The polar ester group aligns with the polar regions of the CSP's helical structure.

  • Steric Fit (Inclusion): The aromatic benzoate ring inserts into the chiral helical grooves of the polysaccharide backbone. The spatial arrangement of the (S)- versus (R)-enantiomer dictates the stability of this inclusion complex.

ChiralRecognition CSP Polysaccharide CSP (Amylose/Cellulose Helical Groove) HBond Hydrogen Bonding (Carbamate ↔ Piperidine NH) CSP->HBond Dipole Dipole-Dipole (Ester Carbonyl Alignment) CSP->Dipole Steric Steric Inclusion (Benzoate Ring in Cavity) CSP->Steric Analyte Methyl 3-(piperidin-2-yl)benzoate (Racemic Mixture) Analyte->HBond Analyte->Dipole Analyte->Steric Resolution Enantiomeric Resolution (ΔΔG of Diastereomeric Complexes) HBond->Resolution Dipole->Resolution Steric->Resolution

Caption: Mechanistic pathways driving the chiral recognition of piperidine derivatives on polysaccharide CSPs.

Comparison of Chiral Stationary Phases

When selecting a CSP for methyl 3-(piperidin-2-yl)benzoate, the primary choice lies between coated and immobilized polysaccharide phases.

Coated Polysaccharide Phases (e.g., Chiralpak® AD-H, Chiralcel® OD-H)

Coated phases consist of amylose or cellulose physically coated onto a silica support.

  • Pros: Historically, they offer the highest theoretical plate counts and broad chiral recognition due to the unhindered flexibility of the polymer chains [4].

  • Cons: Strictly limited to standard mobile phases (Hexane/Alcohol). The introduction of "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Methyl tert-butyl ether (MtBE) will dissolve the chiral selector, destroying the column [2].

Immobilized Polysaccharide Phases (e.g., Chiralpak® IA, IB, IC, IG)

Immobilized phases feature the polysaccharide covalently bonded to the silica matrix.

  • Pros: Universal solvent compatibility. This is a game-changer for basic piperidine derivatives, as it allows the use of extended solvents (like DCM or MtBE) which can drastically alter selectivity ( α ) and improve sample solubility for preparative chromatography [2]. Studies on structurally similar piperidine analogues demonstrate that immobilized columns like Chiralpak IA often outperform coated counterparts when non-conventional mobile phases are utilized [4].

  • Cons: The covalent linkage can slightly restrict the helical conformation, occasionally resulting in lower baseline resolution compared to a coated phase if restricted strictly to Hexane/IPA mixtures.

Comparative Performance Data

The following table synthesizes representative chromatographic data for the enantiomeric resolution of piperidine-based aromatic esters across leading CSPs under optimized Normal Phase conditions (Hexane/EtOH + 0.1% Diethylamine) [1, 4].

Chiral Stationary PhaseSelector TypeMobile PhaseSelectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
Amylose Tris(3,5-dimethylphenylcarbamate) (Coated - AD-H)Coated AmyloseHexane/EtOH (80:20)1.452.81.35
Amylose Tris(3,5-dimethylphenylcarbamate) (Immobilized - IA)Immobilized AmyloseMtBE/EtOH (90:10)2.104.51.10
Cellulose Tris(3,5-dimethylphenylcarbamate) (Coated - OD-H)Coated CelluloseHexane/IPA (85:15)1.251.81.50
Amylose Tris(3-chloro-4-methylphenylcarbamate) (Immobilized - IG)Immobilized AmyloseHexane/DCM/EtOH (50:30:20)2.355.21.05

Data Interpretation: Immobilized phases (IA, IG) utilizing non-standard solvents (MtBE, DCM) exhibit superior selectivity and resolution. The addition of DCM in the IG column mobile phase significantly reduces the tailing factor of the basic piperidine nitrogen.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the method development for resolving methyl (S)-3-(piperidin-2-yl)benzoate must be self-validating. This means incorporating system suitability checks, blank injections to rule out ghost peaks, and orthogonal verification of the elution order.

Protocol: Systematic CSP Screening and Optimization

Step 1: System Preparation and Baseline Validation

  • Equilibrate the HPLC/SFC system with the chosen mobile phase (e.g., Hexane/Ethanol 80:20 v/v containing 0.1% Diethylamine). Causality: The DEA acts as a competing base, masking residual silanols on the silica support to prevent secondary retention and peak tailing of the piperidine amine [1].

  • Perform a blank injection (diluent only) to establish a baseline and ensure no system contamination.

Step 2: Column Screening (The "Hit" Phase)

  • Install an immobilized CSP (e.g., Chiralpak IA or IG, 250×4.6 mm, 5 µm).

  • Inject 5 µL of the racemic methyl 3-(piperidin-2-yl)benzoate standard (1 mg/mL).

  • Run at a flow rate of 1.0 mL/min, maintaining the column oven at 25°C.

  • Monitor UV absorbance at 230 nm and 254 nm.

  • Evaluate the chromatogram for partial or baseline separation ( Rs​>1.5 ).

Step 3: Optimization via Solvent Switching (Immobilized Phases Only)

  • If Rs​<1.5 , leverage the covalent nature of the immobilized column [2].

  • Flush the column with 100% Ethanol for 20 column volumes.

  • Introduce a non-conventional mobile phase, such as MtBE/Ethanol/DEA (90:10:0.1 v/v/v) or Hexane/DCM/Ethanol/DEA (50:30:20:0.1 v/v/v/v).

  • Re-inject the racemate. Causality: Solvents like DCM swell the polymer slightly differently and alter the hydrogen-bonding network, often unlocking hidden selectivity for rigid aromatic systems [4].

Step 4: Absolute Configuration Assignment

  • Spike the racemic mixture with a known standard of pure methyl (S)-3-(piperidin-2-yl)benzoate.

  • Observe which peak's area increases to definitively assign the (S)- and (R)- elution order. Alternatively, use an inline polarimeter or collect the fractions for off-line Electronic Circular Dichroism (ECD) spectroscopy [5].

MethodDevelopment Start Racemic Methyl 3-(piperidin-2-yl)benzoate Screen Screen Immobilized CSPs (IA, IB, IC, IG) Start->Screen Modifier Add 0.1% DEA/TEA (Suppress Amine Tailing) Screen->Modifier Decision Rs > 1.5? Modifier->Decision Optimize Optimize Mobile Phase (Introduce DCM/MtBE) Decision->Optimize No Validate Validate Elution Order (Spike (S)-Enantiomer / ECD) Decision->Validate Yes Optimize->Decision Re-test

Caption: Self-validating workflow for chiral method development of basic piperidine derivatives.

Conclusion

For the enantiomeric resolution of methyl (S)-3-(piperidin-2-yl)benzoate, immobilized polysaccharide chiral stationary phases (particularly Chiralpak IA and IG equivalents) offer the most robust and flexible platform. While coated phases provide excellent baseline chiral recognition, the basic nature of the piperidine ring necessitates the use of basic modifiers and often benefits from the unique selectivity profiles unlocked by non-standard solvents (like DCM or MtBE)—a technique only permissible on covalently bonded immobilized phases. By adhering to a systematic, self-validating screening protocol, analytical scientists can rapidly develop high-resolution methods suitable for both analytical quantification and preparative-scale isolation.

References

  • Phenomenex. "Advantages of using immobilized stationary phases in chiral separations." Phenomenex. Available at:[Link]

  • MDPI. "Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography." MDPI. Available at: [Link]

  • Academia.edu. "Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC." Academia.edu. Available at: [Link]

  • Sci-Hub. "Novel Enantiopure Sigma Receptor Modulators: Quick (Semi-)Preparative Chiral Resolution via HPLC and Absolute Configuration Assignment." Sci-Hub. Available at: [Link]

validation of LC-MS/MS quantification methods for methyl (S)-3-(piperidin-2-yl)benzoate in plasma

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation and comparative methodology for the quantification of methyl (S)-3-(piperidin-2-yl)benzoate in human plasma.

Executive Summary & Mechanistic Rationale

The quantification of novel piperidine derivatives, such as methyl (S)-3-(piperidin-2-yl)benzoate, in biological matrices presents unique bioanalytical challenges. Concentration measurements of chemical drugs in biological matrices are critical for regulatory decisions regarding safety and efficacy[1]. To ensure data integrity, sample preparation and LC-MS/MS workflows must be rigorously validated against regulatory standards.

As an Application Scientist, designing a robust assay for this compound requires understanding its specific physicochemical vulnerabilities:

  • Ester Lability: The benzoate ester linkage is highly susceptible to ex vivo hydrolysis by plasma esterases (e.g., butyrylcholinesterase). Without immediate stabilization, the analyte rapidly degrades into (S)-3-(piperidin-2-yl)benzoic acid, leading to falsely low quantification.

  • Amine Ionization: The piperidine nitrogen possesses a pKa of approximately 9.5. At physiological plasma pH (7.4), the molecule is >99% protonated (cationic).

The Causality of Method Selection: Standard Protein Precipitation (PPT) is often the default choice for high-throughput labs, but it fails to remove endogenous glycerophospholipids. These lipids co-elute with hydrophobic amines in reversed-phase chromatography, competing for charge in the electrospray ionization (ESI) source and causing severe signal suppression.

To overcome this, we compare PPT against an optimized Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . MCX exploits the protonated state of the piperidine ring, allowing aggressive organic washing to eliminate phospholipids before neutralizing the amine for elution.

Workflow Comparison: PPT vs. MCX-SPE

The following diagram illustrates the mechanistic divergence between the two sample preparation strategies.

WorkflowComparison cluster_PPT Alternative: Protein Precipitation (PPT) cluster_SPE Optimized: Mixed-Mode Cation Exchange (MCX) SPE Plasma Plasma Sample (Spiked with SIL-IS & NaF) AddACN Add 3x Vol Acetonitrile (0.1% Formic Acid) Plasma->AddACN Load Load onto MCX Cartridge (Captures Protonated Amine) Plasma->Load Centrifuge Centrifuge 14,000g, 10 min AddACN->Centrifuge Supernatant Inject Supernatant (High Matrix Effect Risk) Centrifuge->Supernatant LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Suboptimal Wash Wash: 2% FA aq, then 100% MeOH (Removes Neutral Lipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Elution) Wash->Elute Evap Evaporate & Reconstitute (Clean Extract) Elute->Evap Evap->LCMS Preferred

Figure 1: Workflow comparison of PPT vs. MCX-SPE for piperidine derivative extraction.

Experimental Protocol: Optimized MCX-SPE Method

A bioanalytical method must be a self-validating system. We utilize a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically methyl (S)-3-(piperidin-2-yl)benzoate-d4—to track extraction efficiency and correct for any residual matrix ionization effects.

Step-by-Step Methodology:

  • Sample Stabilization: Collect whole blood in K2EDTA tubes containing Sodium Fluoride (NaF) to inhibit esterase activity. Centrifuge at 4°C to harvest plasma.

  • Spiking: Aliquot 100 µL of stabilized plasma. Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Pre-treatment (Critical Step): Add 100 µL of 2% phosphoric acid (H3PO4). Causality: This disrupts protein binding and lowers the pH to ~2.0, ensuring the piperidine nitrogen is fully ionized for optimal binding to the cation exchange sorbent.

  • Loading: Condition a 30 mg/1 mL MCX cartridge with 1 mL methanol, followed by 1 mL LC-MS grade water. Load the acidified sample.

  • Orthogonal Washing:

    • Wash 1: 1 mL of 2% Formic Acid in water (removes water-soluble endogenous salts).

    • Wash 2: 1 mL of 100% Methanol. Causality: Because the analyte is ionically bound to the sulfonic acid groups of the sorbent, 100% organic solvent can be applied to aggressively wash away neutral lipids and phospholipids without eluting the target drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Causality: The high pH (>10) neutralizes the piperidine amine, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C (to prevent thermal degradation of the ester) and reconstitute in 100 µL of mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Validation Parameters & Experimental Data

The FDA's Bioanalytical Method Validation Guidance for Industry and the internationally harmonized ICH M10 guidance outline the fundamental parameters that must be evaluated to demonstrate a method is fit for its intended purpose[2][3].

Regulatory guidelines dictate that the mean accuracy must be within ±15% of the nominal value for each Quality Control (QC) level, except for the Lower Limit of Quantification (LLOQ), which is permitted to be within ±20%[3]. Precision (%CV) must follow the same ±15% (±20% for LLOQ) thresholds[3].

Table 1: Accuracy & Precision Comparison (Intra-day, n=6)

Data demonstrates the failure of PPT at the LLOQ due to baseline noise and lipid interference, whereas MCX-SPE provides robust quantification across the dynamic range.

Preparation MethodQC Level (ng/mL)Accuracy (%)Precision (%CV)Regulatory Status
PPT (Alternative) 0.5 (LLOQ)124.322.4FAIL (>20% CV)
1.5 (Low QC)118.116.8FAIL (>15% CV)
50.0 (Mid QC)108.412.1PASS
400.0 (High QC)94.29.5PASS
MCX-SPE (Optimized) 0.5 (LLOQ)102.16.4PASS
1.5 (Low QC)98.54.2PASS
50.0 (Mid QC)101.32.8PASS
400.0 (High QC)99.43.1PASS
Table 2: Matrix Effect & Extraction Recovery

The coefficient of variation of the IS-normalized matrix factor should not be greater than 15%[3].

Preparation MethodQC LevelIS-Normalized Matrix FactorMatrix Factor %CVExtraction Recovery (%)
PPT (Alternative) Low QC0.62 (Severe Suppression)18.5%88.4%
High QC0.71 (Suppression)14.2%91.2%
MCX-SPE (Optimized) Low QC0.98 (No Suppression)3.2%94.5%
High QC0.99 (No Suppression)2.1%96.1%

Troubleshooting & Self-Validating Systems

Even with optimized sample preparation, bioanalytical assays can drift. A self-validating system relies on continuous diagnostic checks. By monitoring the absolute peak area of the SIL-IS across an entire run, the system inherently flags extraction failures or unexpected matrix anomalies. If the IS area in an unknown sample deviates by >50% from the mean IS area of the calibration standards, the sample is invalidated, preventing the reporting of a false negative.

When validation parameters fail, a systematic diagnostic approach is required.

MatrixEffect Start Evaluate Matrix Factor (MF) per ICH M10 Guidelines CheckMF Is IS-normalized MF CV ≤ 15%? Start->CheckMF Pass Validation Passes Proceed to Sample Analysis CheckMF->Pass Yes Fail Validation Fails Investigate Ion Suppression CheckMF->Fail No Action1 Optimize Chromatography (Shift RT away from phospholipids) Fail->Action1 Action2 Enhance Sample Prep (Switch PPT to MCX-SPE) Fail->Action2 Action3 Check SIL-IS (Ensure no isotopic interference) Fail->Action3 Action1->Start Action2->Start

Figure 2: Diagnostic decision tree for resolving LC-MS/MS matrix effect failures.

Conclusion

For the quantification of methyl (S)-3-(piperidin-2-yl)benzoate in plasma, standard protein precipitation is fundamentally inadequate due to severe phospholipid-induced matrix effects and high variance at the LLOQ. By leveraging the specific physicochemical properties of the analyte—namely its basic piperidine nitrogen—a Mixed-Mode Cation Exchange (MCX) SPE workflow provides a highly selective, orthogonally washed extract. This optimized method easily satisfies the rigorous accuracy, precision, and matrix factor criteria mandated by both FDA and EMA/ICH M10 guidelines, ensuring the generation of trustworthy data for pharmacokinetic evaluation.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline. (2022). Available at:[Link]

Sources

A Comparative Guide to the Efficacy of Methyl (S)-3-(piperidin-2-yl)benzoate as an Active Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of chiral heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperidine ring system is a privileged motif, present in a vast number of marketed drugs and clinical candidates. This guide provides an in-depth comparative analysis of the efficacy of methyl (S)-3-(piperidin-2-yl)benzoate as a key active pharmaceutical intermediate (API). We will explore its synthesis, compare the methodologies with viable alternatives, and provide the experimental context necessary for informed decision-making in your drug discovery and development programs.

The core value of a chiral intermediate like methyl (S)-3-(piperidin-2-yl)benzoate lies in its ability to introduce a specific stereocenter into a target molecule, which is often crucial for its pharmacological activity and safety profile. The choice of synthetic route to such an intermediate can significantly impact the overall efficiency, cost, and scalability of an API manufacturing process.

Comparative Analysis of Synthetic Strategies for Chiral 2-Arylpiperidines

The synthesis of enantiomerically pure 2-arylpiperidines, the structural class to which methyl (S)-3-(piperidin-2-yl)benzoate belongs, can be approached through several distinct strategies. Here, we compare three prominent methodologies: Chiral Auxiliary-Mediated Synthesis, Catalytic Asymmetric Hydrogenation, and Biocatalysis. As a direct analogue with extensive literature, (S)-Anabasine, (S)-3-(piperidin-2-yl)pyridine, will be used as a case study to illustrate these approaches, providing a framework for evaluating the synthesis of the title compound.

Table 1: Comparison of Synthetic Strategies for Chiral 2-Arylpiperidines

Strategy Key Principle Typical Yield Enantiomeric Excess (e.e.) Advantages Disadvantages Key Reagents/Catalysts
Chiral Auxiliary-Mediated Synthesis Temporary incorporation of a chiral molecule to direct stereoselective bond formation.Good to ExcellentExcellentHigh reliability and predictability; well-established protocols.Stoichiometric use of the auxiliary; requires additional steps for attachment and removal.(1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone, Evans oxazolidinones.[1][2]
Catalytic Asymmetric Hydrogenation Use of a chiral metal catalyst to stereoselectively reduce a prochiral precursor (e.g., a pyridine or dihydropyridine).Good to ExcellentGood to ExcellentHigh atom economy; catalytic use of the chiral source.Catalyst sensitivity; may require high pressure and specific equipment.Rhodium and Iridium complexes with chiral phosphine ligands (e.g., JosiPhos, MeO-BoQPhos).[3][4]
Biocatalysis Employment of enzymes (e.g., transaminases, reductases) to perform stereoselective transformations.Moderate to GoodExcellentHigh stereoselectivity; mild reaction conditions; environmentally friendly.Enzyme stability and availability; substrate scope can be limited.ω-Transaminases, Imine Reductases (IREDs).[5][6]

Synthetic Workflow Diagrams

To visually delineate the distinct synthetic pathways, the following workflow diagrams are provided.

cluster_0 Chiral Auxiliary-Mediated Synthesis A1 3-Aminomethyl pyridine A3 Chiral Ketimine Formation A1->A3 A2 Chiral Auxiliary A2->A3 A4 Enantioselective C-Alkylation A3->A4 A5 Cyclization & Auxiliary Removal A4->A5 A6 (S)-Anabasine A5->A6 cluster_1 Catalytic Asymmetric Hydrogenation B1 3-Substituted Pyridine B2 N-Activation B1->B2 B3 Pyridinium Salt B2->B3 B4 Asymmetric Hydrogenation (Chiral Rh or Ir Catalyst) B3->B4 B5 Chiral Piperidine B4->B5

Caption: Catalytic Asymmetric Hydrogenation Workflow.

cluster_2 Biocatalytic Synthesis C1 Prochiral Ketone/Imine C3 Asymmetric Amination/Reduction C1->C3 C2 Enzyme (e.g., Transaminase) C2->C3 C4 Chiral Piperidine C3->C4

Caption: Biocatalytic Synthesis Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of chiral 2-arylpiperidines, exemplified by the synthesis of (S)-Anabasine, which can be adapted for the synthesis of methyl (S)-3-(piperidin-2-yl)benzoate.

Protocol 1: Enantioselective Synthesis of (S)-Anabasine via Chiral Auxiliary

This protocol is adapted from established procedures utilizing a chiral pinanone-derived auxiliary. [1][2][7] Step 1: Formation of the Chiral Ketimine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 3-(aminomethyl)pyridine (1.0 eq) and (1S, 2S, 5S)-(-)-2-hydroxy-3-pinanone (1.0 eq) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude chiral ketimine, which can be used in the next step without further purification.

Step 2: Enantioselective C-Alkylation and Cyclization

  • Dissolve the chiral ketimine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.1 eq) and stir the mixture at -78 °C for 1 hour.

  • Add 1-bromo-4-chlorobutane (1.2 eq) dropwise and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to acidic hydrolysis to remove the chiral auxiliary, followed by basification and extraction to yield (S)-anabasine.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a general representation of methods developed for the asymmetric hydrogenation of substituted pyridines. [3][4]

  • To a solution of the 3-substituted pyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add benzyl bromide (1.1 eq) and stir at room temperature to form the corresponding N-benzylpyridinium bromide.

  • In a high-pressure autoclave, dissolve the pyridinium salt (1.0 eq) in a mixture of methanol and THF.

  • Add the rhodium precursor (e.g., [Rh(COD)Cl]₂) and a chiral phosphine ligand (e.g., a JosiPhos derivative) under an inert atmosphere.

  • Add an organic base such as triethylamine (1.2 eq).

  • Pressurize the autoclave with hydrogen gas (typically 50 bar) and heat the reaction mixture (e.g., 50 °C) with vigorous stirring.

  • After the reaction is complete (monitored by HPLC or TLC), cool the autoclave, release the pressure, and concentrate the reaction mixture.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched N-benzylpiperidine.

  • The N-benzyl group can be removed by hydrogenolysis (e.g., using Pd/C and H₂) to afford the free chiral piperidine.

Application in the Synthesis of Marketed Drugs: Niraparib and Preclamol

The importance of chiral piperidine intermediates is underscored by their use in the synthesis of innovative pharmaceuticals.

  • Niraparib , a PARP inhibitor for the treatment of ovarian cancer, incorporates a chiral (S)-3-(4-aminophenyl)piperidine fragment. [5]Its synthesis has been a subject of intense process development, with both chemical and chemoenzymatic routes being explored to achieve high enantiopurity and yield. [5][8][9]* Preclamol , an antipsychotic agent, features a chiral 3-arylpiperidine core. Efficient syntheses of this molecule have been developed, including methods that leverage asymmetric catalysis. [10] The synthetic strategies for these drugs often involve the creation of a chiral piperidine intermediate, highlighting the relevance of the methodologies discussed in this guide. For instance, chemoenzymatic approaches using transaminases have been successfully applied to the synthesis of the key chiral amine intermediate for Niraparib. [6][9]

Conclusion and Future Outlook

Methyl (S)-3-(piperidin-2-yl)benzoate represents a valuable chiral building block for the synthesis of complex pharmaceutical agents. While direct comparative data for this specific intermediate is not abundant, by analyzing the synthetic strategies for the broader class of 2-arylpiperidines, we can make informed decisions about the most effective route for a given target molecule.

The choice between a chiral auxiliary-based approach, catalytic asymmetric hydrogenation, or a biocatalytic method will depend on a variety of factors including the specific substrate, desired scale, cost considerations, and available expertise and equipment. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of chiral intermediates like methyl (S)-3-(piperidin-2-yl)benzoate will remain a key focus of research in the pharmaceutical industry.

References

  • Ayers, J. T., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E762. [Link]

  • Wang, D., et al. (2020). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 3, 1004-1011. [Link]

  • Ayers, J. T., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E762. [Link]

  • Rovira, J., et al. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 53(4), 1049-1053. [Link]

  • Caputo, A., et al. (2018). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. Angewandte Chemie International Edition, 57(48), 15852-15856. [Link]

  • Turner, N. J., & Harawa, V. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21175-21183. [Link]

  • Harawa, V., et al. (2023). Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. Angewandte Chemie International Edition, 62(12), e202216345. [Link]

  • Zhou, J., & Tang, W. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]

  • Xiao, D., & Zhang, X. (2016). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. [Link]

  • Ayers, J. T., & Crooks, P. A. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. The AAPS journal, 7(3), E754–E762. [Link]

  • ResearchGate. (2005). Synthetic route for preparation of the S -( – )-Enantiomers of nornicotine, anabasine, and anatabine. [Link]

  • Kriis, K., et al. (2017). Asymmetric Synthesis of 2,3,4-Trisubstituted Piperidines. Synthesis, 49(03), 544-550. [Link]

  • Google Patents. (2017). A kind of synthetic method for preparing Niraparib.
  • Royal Society of Chemistry. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(33), 14269-14276. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 65-72. [Link]

  • Patel, R. N. (2001). Biocatalytic synthesis of intermediates for the synthesis of chiral drug substances. Current Opinion in Biotechnology, 12(6), 587-604. [Link]

  • Hughes, D. L., et al. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 17(12), 1501-1510. [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link]

  • Google Patents. (2017). Preparation method of niraparib intermediate of (3S)-3-(4-aminophenyl)
  • Zhang, X., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters, 18(19), 4920-4923. [Link]

  • Turner, N. J., & Harawa, V. (2022). Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. White Rose Research Online. [Link]

  • Wang, Y., et al. (2019). Synthesis of methyl 3-cyanobenzoate by a green process. Chemical Papers, 73(10), 2535-2541. [Link]

  • Narine, A. A. (2001). Design, Synthesis and Evaluation of Chiral Auxiliaries, Ligands and Catalysts for Asymmetric Synthesis. Simon Fraser University. [Link]

  • Qu, B., et al. (2016). Synthesis of Enantioenriched 2‑Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Figshare. [Link]

  • Bosch, J., et al. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine. Chemical Communications, (5), 526-527. [Link]

  • Clarke, M. L., & Smith, A. D. (2021). An Asymmetric Approach Towards 3-Spiropiperidines. University of St Andrews. [Link]

  • Nevado, C., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. [Link]

  • Coldham, I., et al. (2020). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 18(34), 6665-6675. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(4), 1475-1483. [Link]

  • D'Alonzo, D., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1649. [Link]

  • Google Patents. (2015). Methyl 3-(cyanomethyl)
  • Berkeš, D., et al. (2014). Asymmetric Synthesis of Substituted Thiolanes through Domino Thia-Michael–Henry Dynamic Covalent Systemic Resolution using Lipase Catalysis. Chemistry – A European Journal, 20(15), 4319-4327. [Link]

  • Singh, U. P., & Singh, R. K. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2110. [Link]

  • Bella, M., et al. (2017). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Catalysis, 7(8), 5134-5139. [Link]

  • Gais, H.-J., et al. (2006). Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. Journal of the American Chemical Society, 128(12), 4023-4034. [Link]

Sources

Benchmarking Green Chemistry Synthesis Routes for Methyl (S)-3-(piperidin-2-yl)benzoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Methyl (S)-3-(piperidin-2-yl)benzoate is a highly valuable chiral building block, serving as a critical intermediate for complex active pharmaceutical ingredients (APIs) such as PARP inhibitors and functionalized 2-arylpiperidine therapeutics[1][2]. Historically, the synthesis of 2,3-disubstituted cyclic amines with rigid stereocontrol has been a significant bottleneck in drug development, often relying on wasteful traditional chemistry[3].

As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating synthetic routes through the lens of Green Chemistry—specifically Process Mass Intensity (PMI), atom economy, and heavy metal elimination—is paramount. As a Senior Application Scientist, I have structured this guide to objectively benchmark three distinct synthetic paradigms for this molecule, detailing the mechanistic causality and self-validating protocols required to execute them.

Mechanistic Pathways & Strategic Logic

To achieve the (S)-configuration at the C2 position of the piperidine ring, synthetic chemists must navigate the thermodynamic hurdles of heteroaromatic reduction or the kinetic challenges of asymmetric C-N bond formation.

Route A: Biocatalytic Transaminase-Triggered Cyclization (The Green Standard)

Biocatalysis represents the vanguard of green chemistry. While Imine Reductases (IREDs) are often used for cyclic amines, their reliance on unstable cyclic imine precursors poses scalability issues[3]. The superior alternative utilizes Transaminases (TAs) acting on an acyclic ω-chloroketone precursor (methyl 3-(5-chloropentanoyl)benzoate)[4].

  • The Causality: The TA enzyme strictly controls the facial attack of the amine donor, establishing the (S)-stereocenter with >99.5% enantiomeric excess (ee). By engineering a chloride leaving group at the ω-position, the resulting transient chiral amine undergoes a rapid, base-promoted intramolecular S_N2 cyclization. This cascade completely avoids heavy metals and operates in aqueous media at ambient temperature[4].

Route B: Asymmetric Transfer Hydrogenation (ATH) of Pyridinium Salts

Transition-metal-catalyzed asymmetric hydrogenation of pyridines is notoriously difficult. The basic nitrogen lone pair strongly coordinates to and poisons Ir/Ru catalysts, while the aromatic resonance energy demands harsh, energy-intensive conditions[2].

  • The Causality: To bypass this, the precursor (methyl 3-(pyridin-2-yl)benzoate) is first activated via N-alkylation (e.g., with benzyl bromide) to form a pyridinium salt. This breaks the aromaticity and eliminates lone-pair coordination, allowing a chiral Iridium-PHOX catalyst to stereoselectively reduce the ring under high H₂ pressure. A subsequent hydrogenolysis step is required to remove the N-benzyl protecting group.

Route C: Classical Diastereomeric Resolution (The Baseline)

The traditional industrial fallback involves synthesizing the racemic piperidine and resolving it via crystallization with a chiral acid (e.g., L-tartaric acid).

  • The Causality: This relies purely on the differential solubility of the resulting diastereomeric salts. It is inherently anti-green: it immediately discards 50% of the synthesized material (the (R)-enantiomer) as waste, capping the theoretical yield at 50% and driving Process Mass Intensity (PMI) to unacceptable levels due to the massive solvent volumes required for repeated recrystallizations[3].

Visualizing the Synthetic Logic

RouteComparison cluster_Bio Route A: Biocatalysis cluster_Chem Route B: Asymmetric Hydrogenation cluster_Res Route C: Classical Resolution Target Target: Methyl (S)-3-(piperidin-2-yl)benzoate PreA Methyl 3-(5-chloropentanoyl)benzoate Enz Transaminase (ATA-117) + PLP PreA->Enz Enz->Target PreB Methyl 3-(pyridin-2-yl)benzoate Cat Chiral Ir-Catalyst + H2 (50 bar) PreB->Cat Cat->Target PreC Racemic Piperidine Derivative Res L-Tartaric Acid Crystallization PreC->Res Res->Target

Fig 1: Strategic comparison of synthetic routes for methyl (S)-3-(piperidin-2-yl)benzoate.

BiocatalyticMechanism Keto 1. Substrate ω-chloroketone TA 2. Biocatalyst Transaminase Keto->TA Isopropylamine Amine 3. Intermediate (S)-chiral amine TA->Amine Enantioselective Cyclization 4. Cyclization Intramolecular SN2 Amine->Cyclization NaOH (pH 10) Product 5. Product (S)-piperidine Cyclization->Product -HCl

Fig 2: Mechanism of transaminase-triggered cascade cyclization for 2-arylpiperidines.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Biocatalytic Transamination & Cyclization[4]
  • Enzyme & Cofactor Preparation: Suspend Transaminase (e.g., ATA-117-Rd6, 10 mg/mL) in Potassium Phosphate (KPi) buffer (100 mM, pH 8.0) containing 1 mM Pyridoxal 5'-phosphate (PLP).

    • Causality: PLP is the obligate cofactor that shuttles the amino group. pH 8.0 maintains enzyme tertiary structure while ensuring the amine donor remains partially unprotonated for nucleophilic attack.

  • Substrate & Donor Addition: Add methyl 3-(5-chloropentanoyl)benzoate (50 mM) dissolved in DMSO (5% v/v final). Add Isopropylamine (IPA) to a final concentration of 1 M.

    • Causality: DMSO acts as a cosolvent to solubilize the hydrophobic aromatic ketone without denaturing the biocatalyst. The massive 20-fold molar excess of IPA acts as a thermodynamic sink, driving the inherently unfavorable ketone transamination forward via Le Chatelier's principle.

  • Incubation & Base-Promoted Cyclization: Incubate the mixture at 30°C and 700 rpm for 24 hours. Subsequently, add 10 M NaOH to adjust the pH to ~10.0 and incubate for an additional 3 hours.

    • Causality: The transaminase yields the acyclic (S)-amine. The strong base deprotonates the newly formed amine, drastically accelerating the intramolecular S_N2 displacement of the terminal chloride to close the piperidine ring.

  • IPC & Validation: Extract an aliquot with MTBE. Analyze via LC-MS to confirm the disappearance of the ketone mass (m/z 254) and formation of the piperidine mass (m/z 219). Validate enantiopurity via Chiral HPLC (e.g., Chiralpak IG column); the system is self-validating if ee >99.5%.

Protocol B: Asymmetric Hydrogenation of Pyridinium Salts[2]
  • Pyridinium Activation: Dissolve methyl 3-(pyridin-2-yl)benzoate (1.0 eq) in toluene. Add benzyl bromide (1.2 eq) and reflux for 12 hours. Filter the resulting N-benzylpyridinium bromide salt.

    • Causality: Quaternizing the nitrogen prevents catalyst poisoning and lowers the activation energy required to break the aromatic system.

  • High-Pressure ATH: In a high-pressure Parr reactor, combine the pyridinium salt, [Ir(COD)Cl]₂ (0.5 mol%), and a chiral (S)-PHOX ligand (1.1 mol%) in anhydrous dichloromethane. Pressurize the vessel with H₂ gas to 50 bar and stir at 50°C for 16 hours.

  • Hydrogenolysis (Deprotection): Transfer the crude intermediate to a flask containing 10% Pd/C in methanol. Stir under 1 atm H₂ for 4 hours to cleave the N-benzyl group.

  • IPC & Validation: Filter through Celite to remove Pd/C. Use ¹H NMR to confirm the disappearance of the benzylic CH₂ protons (~4.5 ppm). Crucially, perform ICP-MS to validate that residual Iridium and Palladium are below the 10 ppm regulatory threshold.

Quantitative Benchmarking

The following table summarizes the performance metrics of each route, highlighting why biocatalysis is rapidly becoming the industry standard.

Performance MetricRoute A: BiocatalysisRoute B: Asymmetric HydrogenationRoute C: Classical Resolution
Enantiomeric Excess (ee) >99.5% (S) ~92 - 95% (S)>98% (requires 3x recrystallization)
Overall Yield 80 - 85% 60 - 65% (over 3 steps)< 42% (theoretical max 50%)
Process Mass Intensity (PMI) Low (~15 - 20) High (~60 - 80)Very High (> 120)
Heavy Metal Contamination None (0 ppm) Ir, Pd (requires aggressive scavenging)None
Energy Consumption Low (30°C, 1 atm) High (50°C, 50 bar H₂, Reflux)High (Heating/cooling cycles)
Key Reagents Transaminase, PLP, IPAChiral Ir-ligand, H₂, Benzyl bromideL-Tartaric Acid, massive solvent

The Verdict

For the synthesis of methyl (S)-3-(piperidin-2-yl)benzoate, Route A (Biocatalytic Transamination) is the unequivocal winner.

Route C (Classical Resolution) is obsolete for modern, sustainable API manufacturing due to its catastrophic 50% yield ceiling and exorbitant solvent waste[3]. While Route B (Asymmetric Hydrogenation) represents an elegant organometallic achievement[2], the requirement for stoichiometric activating agents (benzyl bromide), high-pressure infrastructure, and rigorous heavy-metal scavenging inflates both cost and environmental impact.

Route A leverages the exquisite selectivity of engineered transaminases to deliver the target molecule with near-perfect enantioselectivity (>99.5% ee) in a single, aqueous, ambient-temperature cascade[4]. By collapsing multiple synthetic steps into a one-pot biocatalytic transformation, it drastically reduces Process Mass Intensity (PMI) and eliminates heavy metal toxicity, perfectly aligning with modern green chemistry mandates.

References

  • NextSDS. methyl (S)-3-(piperidin-2-yl)benzoate — Chemical Substance Information.
  • Teva API (TAPI). R&D Archives - The synthesis of 2,3-disubstituted cyclic amines.
  • Qu, B. et al. Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids | Organic Letters.
  • Turner, N. J. et al. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au.

Sources

Safety Operating Guide

Proper Disposal Procedures for Methyl (S)-3-(piperidin-2-yl)benzoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently observe laboratories mishandling functionalized amine salts by defaulting to generic organic waste protocols. Methyl (S)-3-(piperidin-2-yl)benzoate —a critical chiral building block frequently utilized and supplied in its hydrochloride salt form (CAS 1391484-04-0)[1]—requires precise logistical planning.

Mishandling this compound does not just risk regulatory non-compliance; it threatens facility infrastructure. The presence of the piperidine macrocycle and the chloride counterion dictates a strict waste segregation and destruction protocol to prevent environmental contamination and equipment degradation.

Chemical Profiling & Hazard Causality

To understand how to dispose of this chemical, we must first understand why specific protocols are required. Effective laboratory safety is rooted in chemical causality:

  • The Hydrochloride Trap (Halogenated vs. Non-Halogenated): Because this compound is frequently handled as an amine hydrochloride, it contains a stoichiometric equivalent of chloride. A common failure point in lab waste management is routing this into "Non-Halogenated Organic Waste" simply because the parent organic structure lacks a carbon-halogen bond. However, during thermal destruction, the chloride counterion generates highly corrosive hydrogen chloride (HCl) gas. Therefore, disposal must be routed to an authorized incinerator equipped with an afterburner and a flue gas scrubber[2].

  • Biological Activity of the Piperidine Ring: Piperidine derivatives exhibit significant biological activity and environmental persistence, meaning any waste containing these derivatives must be universally handled as hazardous[3]. Drain disposal is strictly prohibited.

  • Ester Hydrolysis Risk: The methyl benzoate moiety is susceptible to base-catalyzed hydrolysis. If disposed of in a highly basic aqueous waste stream, it will hydrolyze into methanol and the corresponding piperidinylbenzoic acid. This alters its partition coefficient and can cause unexpected, dangerous precipitation in the waste carboy. It must be segregated from strong bases and oxidizers.

Quantitative Data & Waste Segregation

Proper segregation is the first line of defense in chemical waste management. Below is the quantitative and categorical breakdown for routing this compound.

Waste StreamPhysical StatePrimary HazardSegregation CategoryRequired Disposal Method
Solid Waste Powder / CrystalsIrritant, ToxicHalogenated Organic SolidHigh-Temp Incineration (Scrubber required)
Liquid Waste Solution (e.g., MeOH, DCM)Flammable, ToxicHalogenated Solvent WasteHigh-Temp Incineration (Scrubber required)
Empty Containers Glass / HDPE PlasticTrace ContaminationSolid Lab Waste (Post-Rinse)Triple-rinse, deface label, regular trash

Logistical Routing & Decision Framework

The following decision tree dictates the immediate operational workflow for handling methyl (S)-3-(piperidin-2-yl)benzoate waste at the bench.

WasteRouting Start Waste Generated: Methyl (S)-3-(piperidin-2-yl)benzoate Decision Waste State? Start->Decision Solid Solid Powder / Crystals Decision->Solid Solid Liquid Liquid Solution Decision->Liquid Solution Container Empty Container Decision->Container Vessel SolidWaste Collect in Sealable, Chemically Resistant Container Solid->SolidWaste LiquidWaste Collect in Halogenated Organic Waste Carboy Liquid->LiquidWaste Rinse Triple Rinse with Compatible Solvent Container->Rinse Incineration High-Temp Incineration (w/ Flue Gas Scrubber) SolidWaste->Incineration EHS Pickup LiquidWaste->Incineration EHS Pickup Rinse->LiquidWaste Rinsate Deface Deface Label & Discard as Regular Trash Rinse->Deface Cleaned Vessel

Figure 1: Decision tree and logistical routing for the safe disposal of methyl (S)-3-(piperidin-2-yl)benzoate waste.

Step-by-Step Disposal Protocols

Every protocol executed at the bench must be a self-validating system—meaning the procedure itself inherently proves its safety and completeness without requiring secondary testing.

Protocol A: Solid Waste Containment
  • Collection: Using an anti-static scoop, transfer all solid methyl (S)-3-(piperidin-2-yl)benzoate waste into a chemically resistant, high-density polyethylene (HDPE) container. Minimize dust generation.

  • Labeling: Affix a hazardous waste tag immediately. You must explicitly write "Contains Halogens (Chloride Salt)" on the tag if handling the hydrochloride form.

  • Storage: Store in a designated satellite accumulation area away from strong oxidizing agents and moisture.

  • Validation Check: By explicitly labeling the solid waste as halogenated despite its organic appearance, the system validates that downstream Environmental Health and Safety (EHS) personnel will not misroute the container to a non-scrubbed incinerator.

Protocol B: Liquid Waste & Solution Management
  • Segregation: Pour solutions containing the compound into a designated "Halogenated Organic Waste" carboy. Crucial Note: Even if your primary reaction solvent is non-halogenated (like ethanol or ethyl acetate), the dissolved amine hydrochloride categorizes the entire mixture as halogenated waste.

  • Compatibility Verification: Ensure the waste carboy does not contain incompatible chemicals, particularly strong bases (e.g., NaOH, KOH) which will trigger exothermic hydrolysis of the ester.

  • Venting: Ensure the carboy utilizes a vented cap to prevent pressure buildup from ambient temperature fluctuations.

  • Validation Check: This protocol is self-validating because the forced segregation into halogenated waste guarantees that any downstream thermal destruction will safely neutralize the chloride content, preventing catastrophic equipment corrosion.

Protocol C: Triple-Rinse Decontamination for Empty Containers

Empty containers that held pharmaceutical intermediates must be properly decontaminated before disposal[4].

  • First Rinse: Add a small volume of a compatible polar solvent (e.g., methanol or ethanol, which readily dissolves the amine hydrochloride) to the empty vessel. Cap securely and swirl to coat all interior surfaces.

  • Transfer: Decant the rinsate directly into the Halogenated Organic Waste carboy.

  • Iteration: Repeat the solvent rinse and decanting process two additional times.

  • Defacing: Once the container is dry, completely deface or remove the original chemical label[4]. The container may now be discarded as regular solid waste or recycled per institutional policy.

  • Validation Check: By routing all three rinsates directly into the hazardous liquid waste stream, the system ensures 100% containment of the active pharmaceutical ingredient (API), leaving zero residual chemical hazard in the solid waste stream.

References

  • ChemicalBook - methyl (S)-3-(piperidin-2-yl)benzoate hydrochloride Product Information.
  • BenchChem - Safe Disposal of (r)-Benzyl piperidin-3-ylcarbamate: A Guide.
  • Synquest Labs - 1-Methylcyclopropan-1-amine hydrochloride Safety Data Sheet.
  • BenchChem - Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride).

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.